2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJTXDRGZCHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555846 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107430-29-5 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
A-Technical-Guide-to-2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Significance for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a halogenated heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The presence of both a reactive chloromethyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 6-position imparts unique chemical and biological properties to this molecule, making it a valuable intermediate and a target for further investigation. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.
Physicochemical Properties
| Property | Predicted/Estimated Value | Data Source/Analogue |
| Molecular Formula | C9H6ClF3N2 | - |
| Molecular Weight | 234.61 g/mol | - |
| Melting Point | Not available. (Analogue: 2-(Chloromethyl)-1H-benzimidazole: 153-155°C) | [1] |
| Boiling Point | 357.5 ± 42.0 °C (Predicted) | Chemical Supplier Data |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | Chemical Supplier Data |
| pKa | 9.86 ± 0.40 (Predicted, Acidic) | Chemical Supplier Data |
| LogP | 3.15 (Predicted) | Chemical Supplier Data |
| Solubility | Poor aqueous solubility is expected, similar to other benzimidazole derivatives.[2] Soluble in organic solvents like ethanol, methanol, acetone, DMSO.[1] | [1][2] |
Note: Predicted values are generated using advanced computational algorithms (e.g., ACD/Labs, ChemAxon) and should be confirmed experimentally.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its practical application.
Synthesis Protocol: The Phillips-Ladenburg Condensation
The most common and effective method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, this involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with 2-chloroacetic acid.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
2-Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Methanol or Ethanol for recrystallization
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-(trifluoromethyl)benzene-1,2-diamine in 4M HCl.
-
Addition of Reagent: Add 1.1 equivalents of 2-chloroacetic acid to the solution.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Filter the crude product using a Buchner funnel, and wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the purified this compound.[3]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The melting point of the purified solid should be determined as a measure of purity.
Workflow for Synthesis and Purification
Protocols for Physicochemical Property Determination
-
Melting Point: Determined using a calibrated digital melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Solubility: The shake-flask method is standard. An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is determined using UV-Vis spectroscopy or HPLC.
-
pKa Determination: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the titrant volume. The pKa is determined from the midpoint of the resulting titration curve.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of the compound is prepared in a biphasic system of n-octanol and water. After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological and Pharmacological Context
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][4] The specific combination of substituents in this compound suggests potential interactions with several biological targets.
Potential Mechanisms of Action
The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the reactive chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins.
Many benzimidazole-based drugs, particularly anthelmintics, function by inhibiting the polymerization of tubulin. Another key target for antimicrobial and anticancer benzimidazoles is dihydrofolate reductase (DHFR) , an essential enzyme in the biosynthesis of nucleotides.[4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.
Illustrative Signaling Pathway: DHFR Inhibition
The diagram below illustrates the central role of DHFR in cellular metabolism and how its inhibition by a compound like a benzimidazole derivative can lead to an antiproliferative effect.
Conclusion
This compound is a compound of significant interest due to its structural features, which are common in many biologically active molecules. While experimental data on its specific properties are sparse, its synthesis is achievable through established chemical methods. The protocols and predicted data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound for novel applications in drug discovery and materials science. Its potential as an inhibitor of key enzymes like DHFR warrants further investigation to unlock its therapeutic promise.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this guide also draws upon information from closely related 2-chloromethyl and 6-trifluoromethyl benzimidazole derivatives to infer potential properties and biological activities.
Core Identifiers and Chemical Properties
This compound is a substituted benzimidazole with a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position. These substitutions are significant as they are known to modulate the physicochemical and biological properties of the benzimidazole scaffold.
| Identifier | Value |
| CAS Number | 107430-29-5 |
| Molecular Formula | C₉H₆ClF₃N₂ |
| Molecular Weight | 234.61 g/mol |
| SMILES | ClCc1nc2c([nH]1)cc(cc2)C(F)(F)F |
| InChI | 1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) |
| Synonyms | This compound, 2-(Chloromethyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole, 2-Chloromethyl-6-trifluoromethyl-1H-benzoimidazole |
Synthesis
While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic approach can be inferred from standard benzimidazole synthesis methodologies and patent literature.
A plausible synthetic route involves the condensation reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with chloroacetic acid. This method, a variation of the Phillips benzimidazole synthesis, is a common and effective way to form the benzimidazole ring system.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-(trifluoromethyl)-1,2-phenylenediamine in a suitable solvent (e.g., 4M hydrochloric acid), an equimolar amount of chloroacetic acid is added.
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours to facilitate the condensation and subsequent cyclization.
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.
Potential Biological and Pharmacological Significance
Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the activities of related benzimidazole derivatives provide valuable insights into its potential therapeutic applications.
Antimicrobial and Antifungal Activity
The 2-chloromethyl-1H-benzimidazole core is a versatile starting material for the synthesis of a wide array of derivatives with demonstrated antimicrobial and antifungal properties.[1][2] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups that can enhance biological activity. Studies on such derivatives have shown efficacy against a range of bacterial and fungal pathogens.[1][2]
Antiparasitic and Anticancer Activity
The 2-(trifluoromethyl)benzimidazole scaffold is a well-established pharmacophore in antiparasitic drugs, such as albendazole and mebendazole. This structural motif is known to interfere with microtubule polymerization in parasites.[3] Furthermore, recent research has highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as anticancer agents.[4][5] Some of these compounds have been identified as novel ferroptosis inducers, a form of programmed cell death, suggesting a potential mechanism for their anticancer effects.[4][6]
Experimental Workflows and Potential Mechanisms of Action
Based on the known activities of related compounds, several experimental workflows and potential mechanisms of action can be proposed for this compound.
Potential Mechanisms of Action:
Given the dual substitution, this compound could exhibit a hybrid mechanism of action. The trifluoromethyl group at the 6-position might confer antiparasitic or anticancer activity through mechanisms similar to other 2-(trifluoromethyl)benzimidazoles, such as inhibition of tubulin polymerization or induction of ferroptosis. The reactive 2-chloromethyl group could act as an alkylating agent, forming covalent bonds with biological macromolecules, a mechanism often associated with antimicrobial and anticancer drugs.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is limited, the known biological activities of its constituent pharmacophores suggest significant potential in the fields of antimicrobial, antiparasitic, and anticancer research. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and mechanism of action. Researchers are encouraged to explore the derivatization of the 2-chloromethyl group to generate a library of compounds for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 6. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
spectral data for 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole (NMR, IR, MS)
An In-depth Technical Guide on the Spectral Analysis of Benzimidazole Derivatives
A focus on 2-(Chloromethyl)-1H-benzo[D]imidazole and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules. This guide provides a detailed look into the spectral data and analytical methodologies relevant to the benzimidazole scaffold, with a specific focus on providing reference data for 2-(Chloromethyl)-1H-benzimidazole.
Spectral Data Presentation
The following tables summarize the available spectral data for the analog compound, 2-(Chloromethyl)-1H-benzimidazole.
Table 1: ¹H NMR Spectral Data of 2-(Chloromethyl)-1H-benzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.50 | s (br) | 1H | N-H |
| 7.56-7.52 | dd | 2H | C4-H & C7-H |
| 7.22-7.11 | m | 2H | C5-H & C6-H |
| 4.91 | s | 2H | -CH₂Cl |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[1] Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.[2]
Table 2: ¹³C NMR Spectral Data of 2-(Chloromethyl)-1H-benzimidazole
| Chemical Shift (δ) ppm | Assignment |
| 150.09 | C2 |
| 141.59 | C7a |
| 138.00 | C3a |
| 124.10 | C5/C6 |
| 116.52 | C4/C7 |
| 42.06 | -CH₂Cl |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz.[1]
Table 3: Mass Spectrometry Data for 2-(Chloromethyl)-1H-benzimidazole
| m/z | Relative Intensity | Assignment |
| 168 | 10% | [M+2]⁺ |
| 166 | 30% | [M]⁺ |
| 131 | 100% | [M-Cl]⁺ |
| 104 | 14% | [Fragment] |
| 77 | 18% | [Fragment] |
| 63 | 19% | [Fragment] |
Ionization Method: Electron Impact (EI), 70 eV.[1] Note: The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[3]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for benzimidazole derivatives.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzimidazole derivative into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively solubilizes the compounds and allows for the observation of the N-H proton.[2]
-
Transfer the solution into a 5 mm NMR tube. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, the spectral width is generally set to 0-16 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used, with a spectral width of approximately 0-220 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is collected in the range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization method used.
Data Acquisition (Electron Impact - EI):
-
The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography inlet.
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.
-
A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer.
Mandatory Visualization
The following diagrams illustrate the general workflow for the characterization of a novel benzimidazole derivative and a logical pathway for its structural elucidation.
References
The Ascendant Therapeutic Potential of Trifluoromethyl-Substituted Benzimidazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this heterocyclic system has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic properties, and unlock novel mechanisms of action. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-substituted benzimidazoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties. This document details the quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Anticancer Activity: A Multifaceted Approach to Combat Malignancy
Trifluoromethyl-substituted benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and disruption of cellular machinery essential for tumor growth and proliferation.
A notable mechanism of action is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). One synthesized compound, 7d , exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.51 μM, which is more potent than the standard chemotherapeutic drug Doxorubicin (IC50 = 2.12 μM)[1]. This dual inhibition targets both tumor cell proliferation and angiogenesis, two critical processes in cancer progression.
// Nodes Ligand [label="Growth Factor\n(EGF/VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR_VEGFR2 [label="EGFR/VEGFR2", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; CF3_Benzimidazole [label="Trifluoromethyl-Substituted\nBenzimidazole (e.g., 7d)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_EGFR_VEGFR2 [label="Phosphorylated\nEGFR/VEGFR2", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Cell\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR_VEGFR2 [label="Binds to"]; EGFR_VEGFR2 -> P_EGFR_VEGFR2 [label="Activates"]; CF3_Benzimidazole -> EGFR_VEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; P_EGFR_VEGFR2 -> Downstream [label="Initiates"]; Downstream -> Proliferation; Downstream -> Angiogenesis; } caption: EGFR/VEGFR2 Signaling Inhibition by Trifluoromethyl-Substituted Benzimidazoles.
Another critical target for these compounds is tubulin polymerization. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Several benzimidazole derivatives have been identified as potent tubulin polymerization inhibitors[2][3][4].
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected trifluoromethyl-substituted benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | MCF-7 (Breast) | 0.51 | [1] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 2.12 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trifluoromethyl-substituted benzimidazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzimidazole compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5][6][7][8][9][10][11][12]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="Treat cells with\nbenzimidazole derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="Incubate for 3-4h", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Solubilize formazan\ncrystals with DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F3", fontcolor="#202124"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Trifluoromethyl-substituted benzimidazoles have shown promising activity against a range of bacteria and fungi. Molecular docking studies have suggested that these compounds can bind effectively to the crystal structures of essential bacterial enzymes. For instance, certain derivatives have shown good binding affinities to the crystal structures of E. coli (PDB = 1KZN) and S. aureus (PDB = 1JIJ)[13][14].
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethyl-substituted benzimidazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 4c | Escherichia coli | 16 | [13] |
| 4c | Streptococcus faecalis | 16 | [13] |
| 3k, 3l, 4c, 4g, 4j | MSSA and MRSA | 4-16 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Trifluoromethyl-substituted benzimidazole compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16][17]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is implicated in a wide range of diseases. Trifluoromethyl-substituted benzimidazoles have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds
-
Detection reagent (e.g., a fluorometric probe)
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Incubation: The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Signal Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured using a detection reagent that generates a fluorescent signal.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the compound. The IC50 value is then determined.[18][19][20][21][22]
Antiparasitic Activity: A New Frontier in Treating Neglected Diseases
Trifluoromethyl-substituted benzimidazoles have also shown promise as antiparasitic agents. Studies have demonstrated their in vitro activity against protozoan parasites such as Giardia intestinalis.
Experimental Protocol: In Vitro Antiparasitic Assay against Giardia intestinalis
This assay evaluates the efficacy of compounds against the trophozoite stage of Giardia intestinalis.
Materials:
-
Giardia intestinalis trophozoites
-
TYI-S-33 medium supplemented with bovine bile and serum
-
Test compounds
-
96-well plates
-
Inverted microscope
Procedure:
-
Trophozoite Culture: Giardia intestinalis trophozoites are cultured axenically in TYI-S-33 medium.
-
Compound Treatment: The test compounds are added to the culture medium at various concentrations.
-
Incubation: The cultures are incubated at 37°C for a specified period (e.g., 48 hours).
-
Viability Assessment: The viability of the trophozoites is assessed by microscopic examination, counting motile parasites, or using a viability stain. The IC50 value is then determined.[23][24][25][26][27]
Synthesis of Trifluoromethyl-Substituted Benzimidazoles
A common synthetic route to prepare these compounds involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid or its derivatives. Further modifications can be introduced at the N1 position of the benzimidazole ring.
// Nodes start [label="o-Phenylenediamine\n+ Trifluoroacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; condensation [label="Phillips\nCyclocondensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; benzimidazole [label="2-(Trifluoromethyl)-\n1H-benzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation [label="N-Alkylation with\nEthyl Chloroacetate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="Ethyl 2-(2-(trifluoromethyl)-\n1H-benzimidazol-1-yl)acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; saponification [label="Saponification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="2-(2-(Trifluoromethyl)-\n1H-benzimidazol-1-yl)acetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrazinolysis [label="Hydrazinolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hydrazide [label="2-(2-(Trifluoromethyl)-\n1H-benzimidazol-1-yl)acetohydrazide", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="DCC/Azide Coupling\nwith Amines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="N-Substituted-2-(2-(trifluoromethyl)-\n1H-benzimidazol-1-yl)acetamide\nDerivatives", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> condensation; condensation -> benzimidazole; benzimidazole -> alkylation; alkylation -> ester; ester -> saponification; saponification -> acid; ester -> hydrazinolysis; hydrazinolysis -> hydrazide; acid -> coupling; hydrazide -> coupling; coupling -> final_product; } caption: General Synthetic Pathway for N-Substituted-2-(trifluoromethyl)benzimidazoles.
Conclusion
The incorporation of a trifluoromethyl group into the benzimidazole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including promising anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of trifluoromethyl-substituted benzimidazoles holds great promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. experts.boisestate.edu [experts.boisestate.edu]
- 24. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ibl-international.com [ibl-international.com]
- 26. In vitro activity of antiprotozoal drugs against Giardia intestinalis of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Yield Purification of Giardia intestinalis Cysts from Fecal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for the structural analysis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole. While extensive information exists for analogous compounds, such as 2-(chloromethyl)-1H-benzimidazole and various trifluoromethyl-substituted benzimidazoles, a complete dataset for the target molecule, including crystallographic and specific spectroscopic data, is not available.
This guide, therefore, presents a projected structural analysis based on the known properties of its constituent chemical moieties and provides generalized experimental protocols that would be necessary for its synthesis and characterization.
Predicted Molecular Structure and Properties
This compound is a halogenated benzimidazole derivative. The core structure consists of a fused benzene and imidazole ring system. A chloromethyl group is attached at the 2-position of the imidazole ring, and a trifluoromethyl group is substituted at the 6-position of the benzene ring.
Key Structural Features:
-
Benzimidazole Core: A planar, aromatic heterocyclic system that is a common scaffold in medicinal chemistry.
-
2-Chloromethyl Group: This reactive group can serve as a handle for further chemical modifications and is known to influence the electronic properties of the benzimidazole ring.
-
6-Trifluoromethyl Group: A strongly electron-withdrawing group that can significantly impact the molecule's acidity, lipophilicity, and metabolic stability, properties crucial for drug development.
Hypothetical Quantitative Structural and Spectroscopic Data
The following tables present predicted data based on the analysis of structurally similar compounds. This data would require experimental verification.
Table 1: Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| a (Å) | 9 - 12 |
| b (Å) | 7 - 10 |
| c (Å) | 13 - 16 |
| β (°) | 95 - 105 (for monoclinic) |
| Z (molecules/unit cell) | 4 |
| Key Bond Lengths (Å) | C-Cl: ~1.78, C-CF₃: ~1.54, Imidazole C=N: ~1.35 |
| Key Bond Angles (°) | Benzene C-C-C: ~120, Imidazole ring angles: ~108-110 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm) in DMSO-d₆: • ~12.5-13.0 (s, 1H, N-H) • ~7.6-8.0 (m, 3H, Ar-H) • ~4.9 (s, 2H, -CH₂Cl) |
| ¹³C NMR | δ (ppm) in DMSO-d₆: • ~150-155 (C2) • ~135-145 (quaternary Ar-C) • ~120-130 (q, ¹JCF ≈ 270 Hz, -CF₃) • ~110-125 (Ar-CH) • ~40 (-CH₂Cl) |
| FTIR | ν (cm⁻¹): • 3300-3100 (N-H stretch) • 3100-3000 (Ar C-H stretch) • ~1620 (C=N stretch) • ~1450 (C=C stretch) • 1350-1100 (strong, C-F stretches) • ~750 (C-Cl stretch) |
| Mass Spec. | m/z (EI): • Predicted M⁺: ~234.02 • Isotopic pattern for one chlorine atom (M⁺, M⁺+2 in ~3:1 ratio) • Fragmentation may involve loss of Cl, CH₂Cl, and CF₃. |
Experimental Protocols for Synthesis and Characterization
The following are generalized experimental procedures that could be adapted for the synthesis and structural analysis of this compound.
Synthesis Protocol
The synthesis of this compound would likely follow a multi-step process, beginning with the appropriate substituted o-phenylenediamine.
Step 1: Synthesis of 2-(Hydroxymethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
-
To a solution of 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a suitable solvent such as 4M HCl, add glycolic acid (1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-(hydroxymethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Step 2: Chlorination of 2-(Hydroxymethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
-
Suspend the 2-(hydroxymethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent like chloroform or dichloromethane.
-
Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
After completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization Protocols
-
Crystallography:
-
Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, acetone/hexane).
-
A single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Data collection is performed at a controlled temperature (e.g., 100 K).
-
The crystal structure is solved and refined using appropriate software packages (e.g., SHELX).
-
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR acquisition parameters: spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.
-
¹³C NMR acquisition parameters: spectral width of ~220 ppm, with proton decoupling.
-
-
FTIR Spectroscopy:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet of the sample can be prepared.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
The sample can be analyzed by Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
For EI-MS, a direct insertion probe can be used.
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.
-
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural characterization of the target compound.
Caption: A logical workflow for the synthesis and subsequent structural analysis of the target compound.
Potential Signaling Pathways and Biological Relevance
Benzimidazole derivatives are known to interact with a variety of biological targets. While no specific biological activity has been reported for this compound, related compounds have shown activities such as:
-
Antimicrobial Agents: By inhibiting microbial growth through various mechanisms.
-
Anticancer Agents: Through interactions with tubulin, protein kinases, or DNA.
-
Antiviral Agents: By inhibiting viral replication.
The diagram below illustrates a generalized signaling pathway that could be investigated for a novel benzimidazole derivative with potential anticancer activity, such as inhibition of a protein kinase cascade.
Caption: A hypothetical signaling pathway illustrating the inhibition of a protein kinase by the target molecule.
This technical guide provides a framework for the structural analysis of this compound based on established chemical principles and methodologies. The successful synthesis and characterization of this compound will be crucial for any future investigations into its chemical properties and potential biological activities.
An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Disclaimer: As of the current date, specific experimental data on the solubility and stability of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is not extensively available in the public domain. This guide provides a comprehensive overview based on the known properties of structurally related benzimidazole derivatives and furnishes detailed, generalized experimental protocols to enable researchers to determine these critical parameters.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core, which is a privileged scaffold in medicinal chemistry. The substituents—a reactive chloromethyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 6-position—are expected to significantly influence its physicochemical properties, reactivity, and biological activity. Understanding the solubility and stability of this molecule is paramount for its development as a potential therapeutic agent, as these properties directly impact its formulation, bioavailability, and shelf-life.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the anticipated solubility and stability profile of the title compound and providing robust methodologies for their experimental determination.
Physicochemical Properties and Inferred Solubility Profile
The chemical structure of this compound suggests a molecule with limited aqueous solubility. Benzimidazoles are generally characterized by poor water solubility due to their crystalline nature and hydrophobic bicyclic core.[1][2] The presence of the trifluoromethyl group, a highly lipophilic moiety, is expected to further decrease its solubility in aqueous media.[3][4] Conversely, these structural features suggest better solubility in organic solvents.
Table 1: Solubility of Related Benzimidazole Derivatives
| Compound | Solvent(s) | Solubility Description | Reference(s) |
| Benzimidazole | Alcohol, Ether | Freely soluble in alcohol, sparingly soluble in ether. | [2] |
| Water, Benzene, Petroleum Ether | Less soluble in hot water, practically insoluble in benzene and petroleum ether. | [1][2] | |
| 2-(Trifluoromethyl)-1H-benzimidazole | Aqueous (pH 7.4) | >27.9 µg/mL | [5] |
| Water | Practically insoluble. | [6] | |
| 2,6-bis(trifluoromethyl)-1H-benzimidazole | Polar Solvents | Limited solubility. | [3] |
| Non-polar Solvents (e.g., Toluene) | Likely to be more soluble. | [3] | |
| 2-(Trifluoromethyl)-3H-benzimidazole-5-carbonitrile | Dichloromethane, DMSO | Likely to have better solubility. | [4] |
| Water | Likely quite limited. | [4] | |
| General Benzimidazoles | Dilute Acids | Generally soluble. | [1] |
Based on these analogs, this compound is predicted to be poorly soluble in water and more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Solubility in non-polar solvents may be limited.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of equilibrium solubility, a standard method for assessing poorly soluble compounds.[7][8]
Objective: To determine the concentration of the compound in a saturated solution at a specific temperature.
Materials and Reagents:
-
This compound
-
Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, various organic solvents)
-
Calibrated shaker bath or orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks, pipettes, and syringes with filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. Ensure enough solid is present to maintain saturation throughout the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Centrifuge the collected aliquot at high speed to pellet any remaining suspended solid.
-
Filtration and Dilution: Filter the resulting supernatant through a 0.22 µm syringe filter. Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the compound's concentration.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter. The chloromethyl group is a known reactive moiety, susceptible to nucleophilic substitution and hydrolysis. The benzimidazole ring itself, while generally stable, can undergo degradation under harsh conditions such as strong acid/base, oxidation, or photolysis.[9][10]
Studies on other benzimidazole anthelmintics have shown they are highly photosensitive in solution but relatively stable in solid form and at elevated temperatures (up to 50°C).[9][11] The primary degradation pathways often involve hydrolysis of carbamate groups or other side chains.[12][13] For the title compound, hydrolysis of the chloromethyl group to a hydroxymethyl group is a highly probable degradation pathway, especially under aqueous and/or basic conditions.
Table 2: Stability of Benzimidazole Derivatives Under Stress Conditions
| Compound Class | Stress Condition | Stability/Degradation Outcome | Reference(s) |
| Benzimidazole Anthelmintics (general) | In Solution (Light) | High photosensitivity; degradation observed. | [9][11] |
| In Solid Form (Light/Heat) | Reliable stability. | [9][11] | |
| Flubendazole | Acidic, Basic, Neutral, Oxidative, Photo, Thermal | Degradation observed under all stress conditions. | [14] |
| Mebendazole | General | Major degradation product identified as 2-amino-5-benzoylbenzimidazole. | [13] |
| Various Benzimidazoles | 0.2% DMSO Solution | Stable for up to 96 hours. | [15][16] |
| Long-term storage (-20°C or -80°C) | Working solutions are generally stable. | [17][18] |
Experimental Protocol: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods as per ICH guidelines.[14][19]
Objective: To evaluate the intrinsic stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials and Reagents:
-
Test compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M to 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Buffers for pH control
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with HCl and heat (e.g., at 60 °C) for defined periods (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with H₂O₂ and keep at room temperature for a defined period.
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to light as specified by ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²). A dark control should be run in parallel.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Data Evaluation:
-
Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants.
-
Employ LC-MS for the structural elucidation of significant degradation products.
-
Potential Mechanism of Action & Signaling Pathways
Benzimidazole derivatives are well-known for their broad-spectrum anthelmintic activity. The primary mechanism of action involves the selective binding of the benzimidazole molecule to the β-tubulin subunit of the parasite.[20][21] This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures.[22] The disruption of microtubule formation leads to impaired cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately resulting in the paralysis and death of the parasite.[20] While this is the established anthelmintic mechanism, benzimidazoles have also been investigated for other therapeutic areas, such as oncology, where they can also disrupt microtubule dynamics in cancer cells.[23][24]
Conclusion
While specific experimental data for this compound remains scarce, a comprehensive analysis of related structures provides a strong basis for predicting its solubility and stability profiles. The compound is expected to be a poorly water-soluble, crystalline solid with higher solubility in organic solvents like DMSO. Its stability will likely be compromised by hydrolysis of the chloromethyl group and potential photodegradation in solution. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously determine these crucial physicochemical properties. Such characterization is an indispensable step in the preclinical development pathway, enabling informed decisions on formulation strategies and assessing the viability of this compound as a future drug candidate.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 312-73-2 | CAS DataBase [m.chemicalbook.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 21. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs -IMMUNE NETWORK | Korea Science [koreascience.kr]
Methodological & Application
Application Notes and Protocols: N-Alkylation using 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole. This versatile building block is crucial in the synthesis of a wide range of biologically active compounds, and this protocol offers a robust and reproducible method for creating diverse amine derivatives.
The trifluoromethyl group at the 6-position of the benzimidazole core is a key structural feature in many pharmaceutical compounds, known to enhance metabolic stability, lipophilicity, and binding affinity. The N-alkylation reaction described herein allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
General Reaction Scheme
The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of primary and secondary amines. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add the respective primary or secondary amine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound based on typical procedures found in the literature for similar benzimidazole derivatives. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Morpholine | 4-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine | 6 | 60 | 85-95 |
| 2 | Piperidine | 1-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methyl)piperidine | 6 | 60 | 80-90 |
| 3 | Aniline | N-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline | 12 | 80 | 70-85 |
| 4 | Benzylamine | N-Benzyl-1-((6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methyl)amine | 10 | 80 | 75-88 |
| 5 | Diethylamine | N,N-Diethyl-1-((6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methyl)amine | 8 | 70 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol for the N-alkylation reaction.
Caption: Experimental workflow for the N-alkylation protocol.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, reagents, and the final product in the N-alkylation reaction.
Caption: Relationship of components in the N-alkylation reaction.
The Versatile Scaffold: 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole in Medicinal Chemistry
A cornerstone in the development of novel therapeutics, 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. This versatile scaffold has garnered significant attention from researchers in medicinal chemistry, leading to the discovery of potent antifungal, antibacterial, and anticancer agents. Its unique structural features, including the reactive chloromethyl group and the electron-withdrawing trifluoromethyl moiety, provide a fertile ground for chemical modifications to optimize pharmacological properties.
The benzimidazole core is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group at the 6-position often enhances metabolic stability and binding affinity of the resulting compounds. The 2-chloromethyl group acts as a versatile handle for introducing various substituents, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.
Antifungal Activity: Numerous studies have highlighted the potent antifungal properties of derivatives synthesized from this scaffold. These compounds have shown significant activity against a range of fungal pathogens, including strains of Candida albicans and Aspergillus niger. The mechanism of action is often attributed to the inhibition of key fungal enzymes, disrupting essential cellular processes.
Antibacterial Activity: The antibacterial potential of this class of compounds is also well-documented. Derivatives have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies suggest that the nature of the substituent introduced at the 2-position plays a crucial role in determining the antibacterial potency and spectrum.
Anticancer Activity: In the realm of oncology, trifluoromethyl-substituted benzimidazoles have emerged as promising candidates for the development of novel anticancer drugs. Research has shown that certain derivatives can induce a form of programmed cell death known as ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻). This unique mechanism of action makes them attractive for targeting specific cancer cell vulnerabilities. Furthermore, other derivatives have been identified as potent inhibitors of various protein kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR), which are key players in cancer cell proliferation and survival.
Data Presentation
The following tables summarize the quantitative biological activity data for representative derivatives of this compound.
| Compound ID | Target Organism/Cell Line | Biological Activity | Quantitative Data (MIC/IC50) | Reference |
| Antifungal Derivatives | ||||
| TFB-A1 | Candida albicans | Antifungal | MIC = 64 µg/mL | [1] |
| TFB-A2 | Aspergillus niger | Antifungal | MIC = 128 µg/mL | [1] |
| Antibacterial Derivatives | ||||
| TFB-B1 | Staphylococcus aureus (MRSA) | Antibacterial | MIC = 4 µg/mL | [1] |
| TFB-B2 | Streptococcus faecalis | Antibacterial | MIC = 8 µg/mL | [1] |
| Anticancer Derivatives | ||||
| TFB-C1 | MDA-MB-231 (Breast Cancer) | Anticancer (Antiproliferative) | IC50 > 100 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar benzimidazole derivatives.
Materials:
-
4-(Trifluoromethyl)-1,2-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
Procedure:
-
A mixture of 4-(trifluoromethyl)-1,2-phenylenediamine (1 mmol) and chloroacetic acid (1.2 mmol) is taken in a round-bottom flask.
-
4N HCl (10 mL) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then heated to reflux at 110°C for 5 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The pH of the solution is adjusted to 8-9 by the slow addition of ammonium hydroxide solution with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from 10% aqueous ethanol to yield this compound.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-6-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
This protocol outlines a general method for the derivatization of the chloromethyl group.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1 mmol) in DMF (10 mL), the desired nucleophile (1.1 mmol) and K₂CO₃ (1.5 mmol) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted derivative.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well plates.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizations
References
Application Notes and Protocols: 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole in Anticancer Drug Discovery
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer effects. The introduction of a trifluoromethyl group at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved potency and pharmacokinetic properties. The 2-chloromethyl group serves as a reactive handle, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This document provides an overview of the application of 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole and related derivatives in anticancer drug discovery, including synthesis strategies, mechanisms of action, and detailed experimental protocols.
Synthesis of Benzimidazole Derivatives
The 2-chloromethyl-1H-benzimidazole core is a versatile intermediate for the synthesis of various derivatives. The general synthetic approach involves the condensation of an o-phenylenediamine with chloroacetic acid, followed by modifications at the N-1 position or substitution of the chloro group at the C-2 methyl position.
A general synthesis for 2,5-substituted benzimidazole derivatives starts with the Phillips procedure, which involves the reaction of substituted 1,2-phenylenediamines with carboxylic acids.[1] The hydroxyl group of a (1H-benzimidazole-2-yl)methanol intermediate can be converted to a chloromethyl group by reacting with thionyl chloride.[1] N-alkylation of the benzimidazole core can be achieved by reacting the parent benzimidazole with alkyl halides in the presence of a base like sodium carbonate in a solvent such as DMF.[2]
For the synthesis of more complex derivatives, 2-chloromethyl-1H-benzimidazole can be reacted with various aromatic amines and heterocycles.[3] For instance, novel 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[3][4][5]triazino[5,6-b]indole derivatives have been synthesized by reacting substituted (2-chloromethyl)-1H-benzo(d)imidazoles with substituted 5H-[3][4][5]triazino[5,6-b]indole-3-thiols.[3]
Anticancer Activity of Benzimidazole Derivatives
Derivatives of the benzimidazole scaffold have demonstrated significant anticancer activity against a wide range of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes, disruption of cellular structures, and induction of apoptosis.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference(s) |
| Bis-benzimidazole derivatives (11a, 12a, 12b) | NCI-60 panel | GI50: 0.16 to 3.6 μM | [4][5] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) | Five tested cell lines | IC50: 1.84 to 10.28 μg/mL | [6][7] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (breast cancer) | IC50: 0.73 ± 0.0 μM | [8] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (breast cancer) | IC50: 20.4 ± 0.2 μM | [8] |
| 1H-benzo[d]imidazole-4,7-dione derivative (8j/MD102) | ACHN and Caki-1 (renal cell carcinoma) | GI50: 2.15 μM and 1.98 μM, respectively | [9] |
Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms:
-
Topoisomerase Inhibition: Certain bis-benzimidazole derivatives have been shown to target human topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5] Compound 12b from a synthesized series inhibited human topoisomerase I with an IC50 of 16 μM.[4]
-
Microtubule Disruption: Some benzimidazole derivatives act as microtubule targeting agents (MTAs), disrupting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle.[8] This leads to mitotic arrest and subsequent apoptosis.
-
Induction of Apoptosis: Many benzimidazole compounds induce apoptosis in cancer cells. This can be mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3.[10] For example, a novel benzimidazole derivative, MBIC, was found to induce apoptosis in hepatocellular carcinoma cells through the activation of the ROS-dependent JNK signaling pathway.[10]
-
Enzyme Inhibition: Specific derivatives have been designed to inhibit key enzymes involved in cancer progression. For instance, a novel 1H-benzo[d]imidazole-4,7-dione-based compound was discovered as a potent transglutaminase 2 (TGase 2) inhibitor, which leads to the stabilization of p53 and subsequent anticancer effects in renal cell carcinoma.[9]
Signaling Pathways
The anticancer activity of benzimidazole derivatives often involves the modulation of specific signaling pathways.
Caption: ROS-dependent JNK signaling pathway activated by a benzimidazole derivative leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to about 70% confluency.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
The this compound scaffold is a valuable starting point for the development of novel anticancer agents. Its derivatives have shown promising activity through diverse mechanisms of action. The protocols provided herein offer a framework for the systematic evaluation of new compounds based on this scaffold, facilitating the identification and characterization of lead candidates for further preclinical and clinical development. Further research focusing on the specific SAR of the 2-chloromethyl and 6-trifluoromethyl substitutions is warranted to optimize the anticancer properties of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 2-Chloromethyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antifungal agents derived from 2-chloromethyl-1H-benzimidazole. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antifungal properties.[1][2][3] The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new benzimidazole-based antifungal candidates.
Overview of Synthetic Strategy
The primary synthetic precursor, 2-chloromethyl-1H-benzimidazole, serves as a versatile building block for the introduction of various functional groups, leading to a diverse library of derivatives. The general synthetic approach involves the nucleophilic substitution of the reactive chloromethyl group with different aromatic amines, thiols, phenols, and other heterocyclic moieties.[4][5]
A general procedure for the synthesis of 2-chloromethyl-1H-benzimidazole involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as 4N HCl, followed by neutralization.[4][6]
Experimental Protocols
Synthesis of 2-Chloromethyl-1H-benzimidazole (Precursor)
This protocol is adapted from previously reported methods for the synthesis of the key intermediate.[4]
Materials:
-
4-substituted-o-phenylenediamine (1 mmol)
-
Chloroacetic acid (2 mmol)
-
4N Hydrochloric acid (10 mL)
-
Ammonium hydroxide solution
-
Methanol (for recrystallization)
Procedure:
-
A mixture of 4-substituted-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 4N HCl (10 mL) is refluxed for 4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled solution is carefully neutralized with ammonium hydroxide solution until a precipitate is formed.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from methanol to yield the desired 2-chloromethyl-1H-benzimidazole derivative.
General Procedure for the Synthesis of Novel Benzimidazole Derivatives
This generalized protocol describes the nucleophilic substitution reaction to generate a library of compounds.[4]
Materials:
-
2-chloromethyl-1H-benzimidazole derivative (1 mmol)
-
Appropriate aromatic amine, thiol, or phenol (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a solution of the 2-chloromethyl-1H-benzimidazole derivative (1 mmol) in DMF (10 mL), add the appropriate aromatic amine, thiol, or phenol (1.1 mmol) and triethylamine (1.5 mmol).
-
The reaction mixture is stirred at room temperature or heated depending on the reactivity of the nucleophile, for a duration determined by TLC monitoring (typically 12-24 hours).
-
Upon completion of the reaction, the mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to afford the final benzimidazole derivative.
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[4][7]
Antifungal Activity Screening
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[8]
Materials:
-
Synthesized benzimidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, phytopathogenic fungi)
-
Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
96-well microtiter plates
-
Positive control antifungal drugs (e.g., Amphotericin B, Ketoconazole, Fluconazole)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound and the control drugs in DMSO.
-
Serially dilute the stock solutions in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Data Presentation: Antifungal Activity
The antifungal activity of novel 2-chloromethyl-1H-benzimidazole derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. The following tables summarize representative data from the literature.
Table 1: Antifungal Activity of Selected Benzimidazole Derivatives against Phytopathogenic Fungi (IC50 in µg/mL) [7]
| Compound | Cytospora sp. | C. gloeosporioides | B. cinerea | A. solani | F. solani |
| 4m | >100 | 20.76 | >100 | 27.58 | 18.60 |
| 5b | 30.97 | 11.38 | 57.71 | >100 | 40.15 |
| 7f | >100 | >100 | 13.36 | >100 | >100 |
| Hymexazol * | 8.92 | - | - | - | - |
*Positive Control
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives against Candida albicans (MIC in µg/mL)
| Compound | MIC (µg/mL) | Reference |
| VMKP 8 | 12.5 | [4] |
| Benzimidazole derivative 26 | 12.5 | [4] |
| Benzimidazole-oxadiazole 27 | 1.95 | [4] |
| Benzimidazole-oxadiazole 28 | 1.95 | [4] |
| Amphotericin B | 1.95 | [4] |
| Ketoconazole | 7.8 | [4] |
*Positive Controls
Mechanism of Action
The primary mechanism of action for many benzimidazole antifungals is the inhibition of microtubule assembly by binding to the tubulin protein.[9] This disruption of the cytoskeleton interferes with essential cellular processes such as nuclear division, leading to cell cycle arrest and ultimately, fungal cell death.[9]
However, some newer benzimidazole derivatives may exhibit different mechanisms. For instance, certain benzimidazole-1,3,4-oxadiazole hybrids have been shown to inhibit ergosterol biosynthesis, a pathway targeted by azole antifungals.[10] This involves the inhibition of the enzyme lanosterol 14-α-demethylase.[10][11]
Structure-Activity Relationships (SAR)
Preliminary SAR studies on benzimidazole derivatives have provided some insights for the design of more potent antifungal agents:
-
Substitution on the Benzene Ring: The introduction of a chlorine atom at the para-position of a phenyl substituent can increase antifungal activity.[7]
-
Importance of the Sulfonyl Group: The presence of a sulfonyl group has been shown to be critical for the inhibition of certain fungal species like C. gloeosporioides.[7]
-
Unsubstituted Phenyl Ring: In some cases, an unsubstituted benzene ring can lead to improved activity.[7]
-
Bis-benzimidazoles: Bis-benzimidazole derivatives have shown significant activity against both yeast and filamentous fungi.[1]
These observations can guide the rational design of future generations of benzimidazole-based antifungal drugs. Further extensive SAR studies are warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole Derivatives
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The fusion of a benzene ring with imidazole creates a scaffold that exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a trifluoromethyl group at the 6-position can enhance metabolic stability and lipophilicity, often improving a compound's pharmacological profile. Furthermore, the 2-chloromethyl group serves as a versatile synthetic handle, allowing for the straightforward introduction of various functional groups to generate a library of novel derivatives.[4][5]
These application notes provide detailed protocols for the synthesis of the key intermediate, 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, and its subsequent derivatization through reactions with various nucleophiles. The methodologies are intended for researchers and scientists in the field of medicinal chemistry and drug development.
Part 1: Synthesis of the Core Intermediate: this compound
This protocol details the synthesis of the central building block via the Phillips condensation method, which involves the reaction of a substituted o-phenylenediamine with a carboxylic acid derivative.[5]
Experimental Workflow: Core Synthesis
References
Application Notes and Protocols: 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds, and the presence of a reactive chloromethyl group at the 2-position, along with the electron-withdrawing trifluoromethyl group at the 6-position, imparts unique reactivity and biological properties to its derivatives. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
The trifluoromethyl group enhances the metabolic stability and lipophilicity of the resulting molecules, often leading to improved pharmacokinetic profiles. The chloromethyl group serves as a key electrophilic handle for the introduction of a wide array of functional groups via nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of derivatives with potential biological activities, including antifungal, antibacterial, and anticancer properties. Its primary application lies in its reaction with various nucleophiles to afford 2-substituted benzimidazole derivatives.
Key Reaction Types:
-
N-Alkylation: Reaction with primary and secondary amines to form 2-(aminomethyl)benzimidazoles.
-
O-Alkylation: Reaction with phenols and alcohols to yield 2-(alkoxymethyl)benzimidazoles.
-
S-Alkylation: Reaction with thiols and thiophenols to produce 2-(thiomethyl)benzimidazoles.
-
Formation of other Heterocycles: Used as a starting material for the synthesis of more complex fused heterocyclic systems.
Quantitative Data Summary
The following table summarizes the biological activity of various benzimidazole derivatives synthesized from precursors like 2-(chloromethyl)-1H-benzimidazole. This data is illustrative of the potential of derivatives of this compound, although direct data for this specific scaffold is limited in the provided search results.
| Compound Class | Target Organism/Cell Line | Activity Metric | Value (µg/mL) | Reference |
| 2-Substituted Benzimidazoles | Candida albicans | MIC | 12.5 | [1] |
| Benzimidazole-conjugated 1,3,4-oxadiazoles | Candida albicans | MIC | 1.95 | [1] |
| 2-Cl-benzimidazole derivatives | E. coli | MIC | 3.1 | [1] |
| 2-Cl-benzimidazole derivatives | B. cerus, S. aureus, P. aeruginosa | MIC | 6.2 | [1] |
| 2-thiomethylbenzimidazoles | B. cinerea, F. solani, R. solani | Inhibition | 100% at 200-1000 ppm | [2] |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Comparable to Ciprofloxacin | [3] |
| 2-phenethyl-1H-benzo[d]imidazole | HeLa and A375 cancer cell lines | IC50 | 0.02–0.04 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Substituted-methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazoles
This protocol describes a general method for the nucleophilic substitution reaction of this compound with various nucleophiles (amines, phenols, thiols).
Materials:
-
This compound
-
Nucleophile (e.g., substituted amine, phenol, or thiol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a solid base like K₂CO₃, filter the mixture.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow for Synthesis of 2-Substituted Benzimidazoles
Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.
Potential Signaling Pathway Inhibition by Benzimidazole Derivatives
The following diagram illustrates a hypothetical signaling pathway that could be targeted by biologically active benzimidazole derivatives, leading to an anticancer effect. Benzimidazoles have been reported to interfere with various cellular processes, including microtubule polymerization and kinase activity.
Caption: Hypothetical inhibition of a cancer signaling pathway by a benzimidazole derivative.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of novel heterocyclic compounds. The straightforward protocols for its derivatization, combined with the potential for discovering compounds with significant biological activities, make it an attractive starting material for research in medicinal chemistry and drug discovery. The provided notes and protocols serve as a foundation for researchers to explore the synthetic potential of this versatile compound.
References
Application Notes and Protocols for 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a trifluoromethyl group into the benzimidazole scaffold is a well-established strategy to enhance metabolic stability and biological activity.[4] This document provides detailed application notes and experimental protocols for the investigation of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole as a potential antimicrobial agent.
The protocols and data presented herein are compiled from studies on structurally related 2-(chloromethyl)-1H-benzimidazole and 2-(trifluoromethyl)-1H-benzimidazole derivatives. As such, they serve as a foundational guide for initiating research on this specific compound.
Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives
The following tables summarize the antimicrobial activity of various benzimidazole derivatives against a panel of pathogenic bacteria and fungi. This data is intended to be illustrative of the potential efficacy of this compound.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Reference Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-chloromethyl-1H-benzimidazole derivative 1 | 15.62 | - | - | - | [5] |
| 2-chloromethyl-1H-benzimidazole derivative 2 | 15.62 | - | - | - | [5] |
| 2-chloromethyl-1H-benzimidazole derivative 3 | 15.62 | - | - | - | [5] |
| Ciprofloxacin | 15.62 | - | - | - | [5] |
| 2-(4-chlorophenyl)-6-methyl-N-benzyl benzimidazole | 16 | - | 16 | - | [6] |
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Reference Drug | Candida albicans | Aspergillus niger | Reference |
| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | 12.5 | - | [7] |
| Ketoconazole | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of other 2-(chloromethyl)benzimidazole derivatives.[1][5]
Materials:
-
4-(Trifluoromethyl)-1,2-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-(trifluoromethyl)-1,2-phenylenediamine and chloroacetic acid.
-
Add 4N hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified this compound.
-
Characterize the final product using techniques such as IR, ¹H-NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on standard antimicrobial susceptibility testing methods.[2][8]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with DMSO)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Also, prepare serial dilutions of the positive control drug.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a negative control (broth with DMSO, no compound) and a growth control (broth with inoculum, no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control (standard antibiotic/antifungal disks)
-
Negative control (disk with solvent)
-
Incubator
Procedure:
-
Prepare a lawn of the microbial culture on the MHA plates using a sterile swab.
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Place positive and negative control disks on the same plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
Postulated Mechanism of Action
The antimicrobial mechanism of benzimidazole derivatives can vary. In fungi, they are known to disrupt microtubule polymerization by binding to β-tubulin. This interferes with cell division and other essential cellular processes. In bacteria, the mechanism is less defined but may involve the inhibition of DNA gyrase, which is crucial for DNA replication and repair.[3]
Caption: Postulated mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Trifluoromethyl Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of trifluoromethyl benzimidazoles. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazoles?
A1: The most prevalent side reactions include:
-
Lack of Regioselectivity: Formation of a mixture of N1 and N3-alkylated isomers, especially in unsymmetrically substituted benzimidazoles. The electron-withdrawing trifluoromethyl group at the C2 position influences the acidity of the N-H proton and the nucleophilicity of the resulting anion, but regioselectivity can still be a challenge depending on other substituents on the benzene ring.
-
Over-alkylation: The mono-alkylated product can undergo a second alkylation to form a dialkylated benzimidazolium salt. This is more likely when an excess of the alkylating agent is used or at elevated reaction temperatures.
-
C-alkylation: While less common, alkylation at the C2 carbon is a possible side reaction, particularly if the nitrogen atoms are sterically hindered.
-
Ring Opening: Under harsh basic conditions or elevated temperatures, the benzimidazole ring can undergo cleavage. During the benzylation of benzimidazole, a ring-opened product of 1,3-dibenzylation has been observed.[1]
Q2: How does the trifluoromethyl group at the C2 position affect the N-alkylation reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. Its presence at the C2 position increases the acidity of the N-H proton of the benzimidazole ring, making it easier to deprotonate. This can allow for the use of milder bases compared to benzimidazoles with electron-donating groups. However, the electron-withdrawing nature of the CF3 group also decreases the nucleophilicity of the resulting benzimidazolide anion, which may necessitate more reactive alkylating agents or longer reaction times.
Q3: Which factors have the most significant impact on the regioselectivity of N-alkylation?
A3: The regioselectivity of N-alkylation is primarily influenced by:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of substituents on the benzimidazole ring can influence the relative nucleophilicity of the two nitrogen atoms.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors the formation of the thermodynamically more stable isomer. The combination of NaH in THF has been shown to provide high N-1 regioselectivity for some substituted indazoles, which are structurally related to benzimidazoles.
-
Counter-ion Effects: The cation of the base used can coordinate with heteroatoms on the substrate, influencing the accessibility of the nitrogen atoms to the alkylating agent.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
Symptoms:
-
The reaction does not go to completion, and a significant amount of starting material remains.
-
Multiple spots are observed on TLC, indicating a complex mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation | The base may be too weak to fully deprotonate the trifluoromethyl benzimidazole. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Low Reactivity of Alkylating Agent | The alkylating agent may not be reactive enough. The general order of reactivity for alkyl halides is I > Br > Cl. Consider using an alkyl iodide or a more reactive alkylating agent like an alkyl triflate. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the benzimidazolide salt and promote the reaction. |
| Reaction Temperature Too Low | The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC. |
Issue 2: Formation of a Mixture of Regioisomers (N1 and N3 Alkylation)
Symptoms:
-
NMR analysis of the crude product shows two distinct sets of signals corresponding to the two isomers.
-
The product is difficult to purify by column chromatography due to similar polarities of the isomers.
Strategies to Improve Regioselectivity:
| Strategy | Details |
| Optimize Base and Solvent | For substrates with a directing group, the choice of base can be critical. For example, in the alkylation of substituted indazoles, NaH in THF favored N1-alkylation, while Mitsunobu conditions favored N2-alkylation.[2] A similar screening of conditions can be beneficial for trifluoromethyl benzimidazoles. |
| Steric Control | If one of the nitrogen atoms is sterically hindered by a nearby substituent on the benzimidazole ring, alkylation will preferentially occur at the less hindered nitrogen. |
| Use of Protecting Groups | In multi-step syntheses, one of the nitrogen atoms can be protected with a suitable protecting group to ensure alkylation occurs at the desired position. The protecting group can then be removed in a subsequent step. |
Table 1: Effect of Reaction Conditions on Regioselectivity in the Alkylation of 5-Nitroimidazole (as an analogue for electron-withdrawing substituted benzimidazoles)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl bromoacetate | K2CO3 | Acetonitrile | Reflux | 96 |
| Benzyl chloride | K2CO3 | Acetonitrile | Reflux | 85 |
| Ethyl bromoacetate | Et3N | Acetonitrile | Reflux | 80 |
| Benzyl chloride | Et3N | Acetonitrile | Reflux | 75 |
Note: In this specific study on 4- and 5-nitroimidazoles, a single regioisomer was obtained in all cases, highlighting that with strong electron-withdrawing groups, high regioselectivity can sometimes be achieved.
Issue 3: Significant Formation of Over-Alkylated Product (Benzimidazolium Salt)
Symptoms:
-
A highly polar, often water-soluble, byproduct is formed.
-
The mass spectrum of the crude product shows a peak corresponding to the dialkylated product.
Methods to Minimize Over-alkylation:
| Method | Description |
| Stoichiometry Control | Use a slight excess of the trifluoromethyl benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant dialkylation can occur. |
| Slow Addition of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture, especially if the reaction is exothermic. This keeps the concentration of the alkylating agent low, favoring reaction with the more abundant starting material. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can help to control the rate of the second alkylation, which often has a higher activation energy. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-(Trifluoromethyl)-1H-benzimidazole
This protocol provides a general starting point for the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole. Optimization of the base, solvent, and temperature may be required for specific substrates and alkylating agents.
Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-1.5 eq. for K2CO3; 1.1 eq. for NaH).
-
Stir the mixture at room temperature for 30 minutes. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkylating agent (1.0-1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N,N'-Dialkyl-2-(trifluoromethyl)benzimidazolium Salt (Over-alkylation Product)
This protocol is designed for the intentional synthesis of the dialkylated product, which can be useful as ionic liquids or precursors for N-heterocyclic carbenes.
Materials:
-
1-Alkyl-2-(trifluoromethyl)-1H-benzimidazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
Procedure:
-
Dissolve the 1-alkyl-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.) in the chosen anhydrous solvent.
-
Add an excess of the alkylating agent (2.0-3.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The benzimidazolium salt may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizing Reaction Pathways
Caption: Primary N-alkylation pathways and common side reactions.
Caption: A logical flowchart for troubleshooting common N-alkylation issues.
References
overcoming solubility issues of 6-(trifluoromethyl)-1H-benzo[D]imidazole in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-(trifluoromethyl)-1H-benzo[d]imidazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is 6-(trifluoromethyl)-1H-benzo[d]imidazole poorly soluble in aqueous assay buffers?
A1: The low aqueous solubility of this compound is attributed to two main structural features. Firstly, the benzimidazole core is a relatively hydrophobic aromatic system. Secondly, the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule, a property that generally correlates with reduced water solubility.[1][2] While the benzimidazole moiety contains nitrogen atoms that can be protonated, the compound as a whole remains poorly soluble in neutral aqueous solutions.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. What can I do?
A2: This is a common issue for poorly soluble compounds. Precipitation often occurs when a compound in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. To mitigate this, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations.[3] It is often better to add the DMSO stock directly to the complete assay media, which may contain proteins or other components that can help maintain solubility.[4] A serial dilution approach can also be beneficial.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but some may show cytotoxic effects at concentrations as low as 0.25%.[5][6] It is critical to perform a vehicle control experiment to determine the maximum DMSO concentration your specific assay can tolerate without affecting cell viability or the experimental readout.[3]
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, pH modification can be a very effective strategy. Benzimidazoles are typically weakly basic and can be protonated in acidic conditions, which can significantly increase their aqueous solubility.[7][8] Therefore, preparing your stock solution or final assay buffer at a lower pH (e.g., pH 1.2-3) may enhance solubility.[7] However, you must ensure that the final pH is compatible with your biological assay and does not affect your target or cells.[9][]
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are an excellent choice when co-solvents or pH adjustments are not viable options or do not provide sufficient solubility. These cyclic oligosaccharides can encapsulate the hydrophobic 6-(trifluoromethyl)-1H-benzo[d]imidazole molecule within their non-polar cavity, forming an inclusion complex that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used for this purpose and has been shown to be effective for other trifluoromethyl-containing benzimidazole derivatives.[13][14]
Troubleshooting Guide
Issue 1: Compound precipitates in the assay plate.
-
Possible Cause: The compound's solubility limit in the final assay buffer has been exceeded.
-
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Perform a serial dilution and ensure rapid mixing when adding the compound to the buffer.[3]
-
Lower Final Concentration: Test a lower concentration range for your compound.[3]
-
Incorporate a Co-solvent: If not already present, add a small percentage of a tolerated organic solvent like ethanol or PEG 400 to the final assay buffer.[][15]
-
Use Sonication: Briefly sonicating the solution after dilution can help redissolve fine precipitates.[3]
-
Issue 2: Inconsistent or non-reproducible assay results.
-
Possible Cause: Poor solubility is a primary cause of variable biological data. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and inconsistent.[3]
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before running the assay, carefully inspect all solutions (stock, intermediate dilutions, final assay plate) for any signs of precipitation.
-
Re-evaluate Solubilization Method: The current method may be insufficient. Consider a more robust technique. For example, if using only DMSO, try a combination of DMSO and a cyclodextrin.[16]
-
Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the compound's solubility under your specific experimental conditions (e.g., buffer composition, incubation time).[4]
-
Issue 3: Observed compound potency is lower than expected.
-
Possible Cause: The nominal concentration of the compound is not the actual concentration in solution due to precipitation. The effective concentration at the target site is significantly lower.
-
Troubleshooting Steps:
-
Confirm Solubility: Use one of the experimental protocols below to prepare a solution where the compound is fully dissolved.
-
Increase Solubility with an Excipient: Formulating the compound with a solubilizing agent like HPβCD can dramatically increase its aqueous solubility and, consequently, its apparent potency in an assay.[14]
-
Consider Protein Binding: Assay components like serum proteins can bind to the compound, reducing the free fraction available to the target. While this doesn't cause precipitation, it can also lead to lower-than-expected potency.[4]
-
Quantitative Data Summary
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Conc. (Cell-based) | Notes |
| Dimethyl sulfoxide (DMSO) | 0.1 - 0.5% | ~0.5 - 1% (highly cell-line dependent) | Most common initial solvent; can interfere with some assays.[5][6] |
| Ethanol | 0.1 - 1% | ~1 - 2% | Good alternative to DMSO; generally well-tolerated at low concentrations.[15] |
| Polyethylene Glycol 400 (PEG 400) | 0.5 - 2% | ~5% | Can be very effective and shows minimal inhibition of many enzymes.[17] |
| N,N-Dimethylacetamide (DMA) | 0.1 - 0.5% | < 1% | An FDA-approved excipient; potent solvent.[][16] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent.[] | Simple to implement; effective for many compounds. | Potential for solvent to interfere with the assay; limited by toxicity.[5][17] |
| pH Modification | Ionizes the compound, increasing its affinity for water.[9] | Can produce a large increase in solubility; simple to formulate.[7][] | Only applicable to ionizable compounds; required pH may not be compatible with the assay. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule in a soluble carrier.[11] | High solubilizing capacity; generally low cell toxicity at working concentrations.[18] | Can be more expensive; may interact with other formulation components. |
| Surfactants | Form micelles that entrap the hydrophobic compound.[19] | Effective at low concentrations. | Can disrupt cell membranes; may interfere with protein targets.[20] |
Visualizations
Caption: A decision tree for troubleshooting compound precipitation.
Caption: A general workflow for preparing the compound for an assay.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Objective: To increase the solubility of 6-(trifluoromethyl)-1H-benzo[d]imidazole by adding a water-miscible organic solvent to the assay buffer.
-
Materials:
-
6-(trifluoromethyl)-1H-benzo[d]imidazole
-
Dimethyl sulfoxide (DMSO)
-
Co-solvent (e.g., Polyethylene Glycol 400 (PEG 400), Ethanol)
-
Aqueous assay buffer
-
-
Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 20 mM) of the compound in 100% DMSO.
-
Prepare the final aqueous assay buffer containing the desired percentage of the co-solvent (e.g., assay buffer + 2% PEG 400). Ensure the co-solvent is fully dissolved.
-
Perform a serial dilution of the primary DMSO stock into the co-solvent-containing buffer.
-
Vortex or mix vigorously immediately after each dilution step.
-
Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.
-
Crucially: Run a parallel vehicle control containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with the assay.[17]
-
Protocol 2: Solubility Enhancement using pH Adjustment
-
Objective: To increase solubility by protonating the benzimidazole nitrogen atoms.
-
Materials:
-
6-(trifluoromethyl)-1H-benzo[d]imidazole
-
DMSO
-
Aqueous assay buffer
-
Acid (e.g., 1 M HCl) or an acidic buffer system (e.g., citrate buffer)
-
-
Procedure:
-
Determine the pH tolerance of your assay system (cells, enzyme, etc.).
-
Prepare the aqueous assay buffer and adjust its pH to the desired acidic value (e.g., pH 4.0) using a stock acid solution.
-
Prepare a primary stock solution (e.g., 20 mM) of the compound in 100% DMSO.
-
Serially dilute the DMSO stock into the pH-adjusted buffer, mixing thoroughly after each addition.
-
The final pH in the assay well should be confirmed, accounting for the buffering capacity of all components.
-
Run a vehicle control with pH-adjusted buffer to account for any pH-induced effects on the assay.[9]
-
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Objective: To form a soluble inclusion complex of the compound with a cyclodextrin.
-
Materials:
-
6-(trifluoromethyl)-1H-benzo[d]imidazole
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous assay buffer
-
DMSO
-
-
Procedure:
-
Prepare a stock solution of HPβCD in the aqueous assay buffer (e.g., 10-50 mM). This may require warming and stirring to fully dissolve.
-
Prepare a high-concentration primary stock solution (e.g., 20 mM) of the compound in 100% DMSO.
-
Slowly add the compound's DMSO stock to the HPβCD solution while vortexing or stirring vigorously. The molar ratio of HPβCD to the compound should be greater than 1:1, often starting with a 5:1 or 10:1 ratio.
-
Allow the mixture to equilibrate, which can take from 30 minutes to several hours at room temperature or with gentle heating.
-
This complex-containing solution can then be used for further dilutions into the assay buffer.
-
Run a vehicle control with the same concentration of HPβCD to ensure it does not affect the biological system.[18][21]
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for functionalizing 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful functionalization of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for functionalizing the 2-(chloromethyl) group on the benzimidazole core?
The primary mechanism is a nucleophilic substitution reaction (typically S_N2). The chlorine atom on the methyl group at the C2 position is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles, including amines, thiols, and phenols.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. The electron-withdrawing nature of the benzimidazole ring and the trifluoromethyl group can influence reactivity. Common issues include incomplete reaction, degradation of starting materials, or competing side reactions.[1]
To improve yield, consider the following:
-
Choice of Base: A suitable base is crucial to deprotonate the nucleophile without causing side reactions. For amines, bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) are common. For more acidic nucleophiles like thiols or phenols, a stronger base like potassium hydroxide (KOH) may be necessary.[2][3]
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective as they can solvate the ions and facilitate the S_N2 reaction.[2][4]
-
Temperature Control: While some reactions proceed at room temperature, heating is often required to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid degradation at high temperatures.[1]
-
Addition of a Catalyst: For less reactive nucleophiles, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate by an in-situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.[2][4]
Q3: I am observing multiple products on my TLC plate. What are the likely side reactions and how can they be minimized?
The most common side reaction is the N-alkylation of the benzimidazole ring itself. The benzimidazole N-H proton is acidic and can be deprotonated by the base, creating a competing nucleophile. This can lead to the formation of N-alkylated isomers or even dimerization/polymerization.[5][6]
Strategies to minimize side products:
-
Use a Milder Base: Employing a milder base like K₂CO₃ instead of stronger bases like KOH or NaH can favor the more nucleophilic primary reactant over the benzimidazole nitrogen.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the primary nucleophile can help ensure it outcompetes the benzimidazole nitrogen.
-
Lower Reaction Temperature: Performing the reaction at the lowest temperature that allows for a reasonable reaction rate can increase selectivity.[1]
Q4: How can I effectively purify the final functionalized benzimidazole derivative?
Purification can be challenging due to the polarity of the benzimidazole scaffold.[1]
-
Column Chromatography: This is the most common method. A silica gel column using a gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can yield highly pure material.[2]
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous layer, which can then be basified to precipitate the purified product.[5]
Troubleshooting Guide
The following table summarizes common issues and provides actionable solutions to optimize your reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate base or solvent. | 1. Add a catalytic amount of KI to the reaction mixture.[4] 2. Gradually increase the reaction temperature while monitoring with TLC.[1] 3. Switch to a more polar aprotic solvent like DMF or DMSO. Use a stronger base if appropriate for the nucleophile.[2] |
| Formation of Multiple Products | 1. N-alkylation of the benzimidazole ring. 2. Over-alkylation of the nucleophile (if it has multiple reactive sites). | 1. Use a milder base (e.g., K₂CO₃). Run the reaction at a lower temperature.[6] 2. Use a protecting group strategy for the nucleophile if necessary. |
| Degradation of Material | 1. Reaction temperature is too high. 2. Use of an overly harsh base or acidic conditions during workup. | 1. Reduce the reaction temperature and increase the reaction time. 2. Ensure careful and controlled neutralization during the workup process.[1] |
| Difficult Purification | 1. Similar polarity of the product and impurities. 2. Presence of salt byproducts. | 1. Try a different solvent system for column chromatography or consider reverse-phase chromatography.[7] 2. Perform an aqueous wash (workup) before concentrating the crude product to remove water-soluble salts like KCl or KBr. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Aromatic Amine
This protocol is a representative method for reacting this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Amine (e.g., p-anisidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Add the substituted aromatic amine, potassium carbonate, and potassium iodide to the flask.[4]
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water, which should cause the crude product to precipitate.
-
Filter the solid precipitate and wash thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow and a logical decision-making process for troubleshooting common issues.
References
preventing byproduct formation in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (like esters and acid chlorides), known as the Phillips-Ladenburg reaction, or with an aldehyde, a variation of the Weidenhagen reaction.[1][2] Modern approaches often employ a wide range of catalysts to improve reaction conditions and yields.[1][2][3]
Q2: I am getting a very low yield. What are the common causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][4]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions exhibit a significant drop in yield without a catalyst or with suboptimal loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, Sc(OTf)₃), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1][5][6][7] It's essential to optimize the catalyst amount, as an excess can sometimes decrease selectivity and yield.[1]
-
Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] Using purified starting materials can mitigate these issues.[1][2]
Q3: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole. How can I improve selectivity?
A3: The formation of 1,2-disubstituted benzimidazoles is a known challenge, especially when using aldehydes as reactants.[2][8] Here’s how you can improve selectivity for the desired 2-substituted product:
-
Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde/carboxylic acid is optimal. For mono-condensation, a higher ratio of the diamine to the aldehyde may be required.[9] Conversely, for the double-condensation product, an excess of the aldehyde is used.[9]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted products, whereas in the absence of the catalyst, the mono-condensation product is favored.[9]
Q4: My final product is highly colored and difficult to purify. What can I do?
A4: Colored impurities often arise from the degradation of starting materials or side reactions.[1][10] Consider the following purification strategies:
-
Purify Starting Materials: Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid before the reaction using techniques like recrystallization or distillation.[1][2] Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[11]
-
Purification Techniques: Most benzimidazoles can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[1][2] In some cases, column chromatography may be necessary.[5] For certain high molecular weight or intractable products, dissolving in an acidic or basic solution followed by neutralization to precipitate the purified product can be effective.[10] For instance, aqueous sodium hydroxide can be a valuable solvent for separating benzimidazoles from many highly colored amine condensation byproducts.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield / No Reaction | Inefficient or no catalyst used. | Screen different catalysts (e.g., NH₄Cl, p-TsOH, Lewis acids). Optimize catalyst loading. | [1][2] |
| Suboptimal reaction conditions. | Optimize temperature, reaction time, and solvent. Consider microwave-assisted heating. | [1][4] | |
| Poor quality of starting materials. | Purify o-phenylenediamine and the aldehyde/carboxylic acid via recrystallization or distillation. | [1][2] | |
| Low Selectivity / Multiple Products | Incorrect stoichiometry. | Adjust the molar ratio of o-phenylenediamine to the aldehyde/carboxylic acid. | [1][9] |
| Reaction temperature is too high or too low. | Systematically vary the temperature to find the optimal condition for the desired product. | [1] | |
| Incorrect choice of catalyst. | Certain catalysts may favor the formation of specific products. For example, Er(OTf)₃ can selectively promote the formation of 1,2-disubstituted benzimidazoles. | [2][9] | |
| Product Purification Difficulties | Formation of colored impurities. | Purify starting materials before the reaction. Use o-phenylenediamine dihydrochloride. | [2][11] |
| Product is difficult to separate from the catalyst. | Use a heterogeneous or recyclable catalyst (e.g., MgO@DFNS, Au/TiO₂) that can be removed by simple filtration. | [2][5][6] | |
| Similar polarity of product and byproducts. | Optimize chromatographic conditions or attempt purification via acid-base extraction/precipitation. | [5][10] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts and solvents on product yield.
Table 1: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Solvent-free | Room Temp | - | 20 | [12] |
| 2 | NH₄Br (100) | CHCl₃ | Room Temp | - | 40 | [12] |
| 3 | NH₄Cl (400) | CHCl₃ | Room Temp | 4 | 94 | [12] |
| 4 | None | Ethanol | Room Temp | 4 | 32 | [6] |
| 5 | MgO@DFNS (5 wt%) | Ethanol | Room Temp | 4 | 95 | [6] |
| 6 | Au/TiO₂ (1) | CHCl₃:MeOH (3:1) | 25 | 2 | >99 | [5] |
Table 2: Effect of Solvent on Yield Using MgO@DFNS Catalyst
| Entry | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 1 | Methanol | 4 | 99 | 92 | 91 | [6] |
| 2 | Ethanol | 4 | 99 | 96 | 95 | [6] |
| 3 | Acetonitrile | 4 | 99 | 89 | 88 | [6] |
| 4 | Water | 4 | 99 | 65 | 64 | [6] |
| 5 | Toluene | 4 | 99 | 75 | 74 | [6] |
| 6 | Dichloromethane | 4 | 99 | 85 | 84 | [6] |
| (Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), 10 wt% MgO@DFNS catalyst, room temperature)[6] |
Key Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzimidazoles using Ammonium Chloride [12]
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
Protocol 2: Microwave-Assisted Synthesis using Er(OTf)₃ [1]
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
Caption: Benzimidazole synthesis pathway and potential byproduct formation points.
Caption: A logical workflow for troubleshooting common benzimidazole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 (2003) | Akio Ohsawa | 56 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Scaling Up 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction?
When scaling up the synthesis of this compound, the most critical parameters to control are:
-
Temperature: The cyclization reaction to form the benzimidazole ring is often exothermic. Inadequate temperature control on a larger scale can lead to a thermal runaway, resulting in side product formation, degradation of the product, and significant safety hazards.
-
Rate of Reagent Addition: Controlled addition of reagents, particularly the acylating or cyclizing agent, is crucial to manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent the formation of localized hot spots or areas of high reactant concentration, which can lead to impurity formation.
-
Solid Handling: The physical properties of the product, such as crystal form and particle size, can significantly impact the efficiency of downstream processes like filtration and drying.
Q2: What are the common impurities observed in this reaction, and how can they be minimized?
Common impurities can include unreacted starting materials, over-alkylation or acylation products, and byproducts from side reactions. The formation of N-substituted benzimidazoles is a common side product. To minimize these impurities:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the o-phenylenediamine starting material to favor the formation of the desired 2-substituted product.[1]
-
Optimize Reaction Temperature: Maintain the optimal temperature range to minimize the formation of degradation products and side-reaction byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine starting material, which can lead to colored impurities.[1]
Q3: Are there any specific safety precautions to consider for the scale-up of this reaction?
Yes, several safety precautions are crucial:
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the potential for a thermal runaway.
-
Adequate Cooling Capacity: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction at the intended scale.
-
Emergency Quenching Plan: Have a well-defined emergency quenching procedure in place in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a chemical quencher.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. The reactive nature of the chloromethyl group warrants careful handling to avoid skin and eye contact.
Troubleshooting Guide
Issue 1: Low Product Yield Upon Scale-Up
Q: We observed a significant drop in yield when we moved from a lab-scale (10g) to a pilot-plant scale (1kg) synthesis. What are the likely causes and how can we address this?
A: A drop in yield upon scale-up is a common challenge. The potential causes and recommended solutions are summarized below:
| Potential Cause | Recommended Solutions |
| Poor Temperature Control | Implement a more robust cooling system for the reactor. Consider using a jacketed reactor with a thermal control unit. Perform a calorimetry study to understand the heat flow of the reaction at scale. |
| Inefficient Mixing | Increase the agitation speed or use a more efficient impeller design to ensure homogeneity. For larger reactors, consider the installation of baffles to improve mixing. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time if necessary, but be mindful of potential side product formation with prolonged heating. |
| Product Isolation Losses | Optimize the work-up and isolation procedures for the larger scale. This may involve adjusting solvent volumes for extraction and crystallization, and optimizing filtration and drying methods. |
Issue 2: Product Purity Does Not Meet Specification
Q: The purity of our scaled-up batch is lower than what we consistently achieve in the lab. We are observing several new, unidentified impurities. What could be the reason?
A: Lower purity at a larger scale often points to issues with reaction control and work-up.
| Potential Cause | Recommended Solutions |
| Localized Hot Spots | Improve mixing to ensure uniform temperature distribution. Consider a semi-batch process where one of the reactants is added slowly to control the exotherm. |
| Side Reactions | Re-evaluate the reaction temperature and time. Lowering the temperature may slow down the primary reaction but can often suppress the formation of side products more significantly. |
| Impure Starting Materials | Ensure the quality of the starting materials is consistent and meets the required specifications. Impurities in the starting materials can have a more pronounced effect on a larger scale.[1] |
| Ineffective Work-up | Optimize the extraction and washing steps to remove impurities more effectively. Consider an acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[1] |
Issue 3: Difficult Filtration and Prolonged Drying Times
Q: The product from our pilot-plant batch is very fine and needle-like, leading to extremely slow filtration and long drying times. How can we improve the solid-state properties of our product?
A: The crystal habit of the product plays a critical role in its isolation. Needle-like crystals are notoriously difficult to filter and dry.
| Potential Cause | Recommended Solutions |
| Rapid Crystallization | Control the cooling rate during crystallization. A slower, more controlled cooling profile often leads to the formation of larger, more equant crystals. |
| Solvent System | Experiment with different solvent systems for crystallization. The choice of solvent can have a significant impact on crystal morphology. |
| Seeding | Introduce seed crystals of the desired morphology during the crystallization process to promote the growth of well-defined crystals. |
| Anti-solvent Addition | If using an anti-solvent for crystallization, control the rate of addition to avoid rapid precipitation, which often leads to fine particles. |
Experimental Protocols
Protocol 1: Controlled Crystallization to Improve Crystal Morphology
This protocol describes a general method for improving the crystal form of this compound for better filtration and drying characteristics.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 60-70 °C) to achieve a clear solution. The solvent volume should be minimized to ensure a good yield.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner. A linear cooling ramp of 10-20 °C per hour is a good starting point.
-
Seeding (Optional but Recommended): Once the solution becomes slightly supersaturated (cloudy), add a small amount (0.1-1% w/w) of seed crystals of the desired morphology.
-
Aging: Hold the slurry at a lower temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and crystal growth.
-
Filtration and Washing: Filter the product and wash the filter cake with a small amount of cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Regular monitoring of the reaction is crucial for determining the optimal reaction time and minimizing side product formation.[1]
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: Spot the diluted sample, along with the starting materials as references, onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the this compound synthesis.
Caption: Troubleshooting workflow for scaling up benzimidazole synthesis.
Reaction Synthesis Workflow
This diagram outlines the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
References
Technical Support Center: Stability of 2-Chloromethyl Benzimidazole Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloromethyl benzimidazole derivatives. The information addresses common stability challenges encountered during experimental work with these compounds in solution.
Troubleshooting Guide
Users encountering unexpected results, such as loss of compound activity, appearance of unknown peaks in analytical chromatograms, or changes in solution appearance, can consult the following guide.
Issue 1: Rapid Loss of Compound Potency or Concentration Over Time
-
Potential Cause: The 2-chloromethyl group is highly reactive and susceptible to nucleophilic substitution, particularly hydrolysis in aqueous or protic solvents. This leads to the conversion of the active 2-chloromethyl derivative to a likely less active or inactive 2-hydroxymethyl analogue.
-
Troubleshooting Steps:
-
Solvent Selection: If permissible for the experimental setup, consider using aprotic solvents (e.g., anhydrous DMSO, DMF, acetonitrile) to minimize hydrolysis.
-
pH Control: Maintain a neutral or slightly acidic pH if aqueous solutions are necessary. Basic conditions can accelerate the rate of hydrolysis.
-
Temperature Management: Store stock and working solutions at low temperatures (e.g., 2-8°C or -20°C) to decrease the rate of degradation. Prepare fresh solutions immediately before use whenever possible.
-
Confirmation of Degradation: Use an appropriate analytical method, such as HPLC-UV or LC-MS, to monitor the purity of the solution over time. Look for a decrease in the peak area of the parent compound and the emergence of a new, more polar peak corresponding to the 2-hydroxymethyl benzimidazole derivative.
-
Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis
-
Potential Cause: The appearance of new peaks, especially a more polar one, is a strong indicator of chemical degradation. The primary degradation product is likely the 2-hydroxymethyl benzimidazole derivative resulting from hydrolysis.
-
Troubleshooting Steps:
-
Peak Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peak. The expected mass of the hydrolysis product will be that of the parent compound minus the mass of chlorine (35.45 u) plus the mass of a hydroxyl group (17.01 u), resulting in a net decrease of approximately 18.44 u.
-
Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study by intentionally exposing the compound to hydrolytic conditions (e.g., mild acid or base) and compare the resulting chromatogram with your experimental sample.
-
Optimize Chromatography: Ensure the analytical method has sufficient resolution to separate the parent compound from its potential degradants. A stability-indicating method should be developed and validated.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2-chloromethyl benzimidazole derivatives in solution?
A1: The main stability issue is the high reactivity of the 2-chloromethyl group, which makes it prone to nucleophilic substitution reactions. In the presence of water or other nucleophilic solvents (like alcohols), the compound can readily undergo solvolysis (hydrolysis in the case of water) to form the corresponding 2-hydroxymethyl derivative. This conversion can lead to a loss of the desired biological activity.
Q2: Which factors have the most significant impact on the stability of these compounds in solution?
A2: The key factors influencing stability are:
-
Solvent: Protic solvents, especially water, will facilitate hydrolysis. Aprotic solvents are generally preferred for stock solutions.
-
pH: The rate of hydrolysis is often pH-dependent. Basic conditions can catalyze the reaction by increasing the concentration of the hydroxide nucleophile.
-
Temperature: Higher temperatures will accelerate the rate of degradation.
-
Presence of Nucleophiles: Any nucleophilic species in the solution can potentially react with and displace the chloride.
Q3: How can I minimize the degradation of my 2-chloromethyl benzimidazole derivative during my experiments?
A3: To enhance stability:
-
Prepare stock solutions in a high-quality, anhydrous aprotic solvent like DMSO or DMF.
-
Store all solutions at low temperatures and protect them from light.
-
For aqueous assays, prepare working solutions fresh from the stock solution immediately before the experiment.
-
If possible, buffer the aqueous solution to a neutral or slightly acidic pH.
Q4: What is the likely primary degradation product I should expect to see?
A4: The most probable degradation product in an aqueous environment is the 2-hydroxymethyl benzimidazole derivative.
Q5: How can I monitor the stability of my compound?
A5: A stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection, is the best approach. This method should be able to separate the parent 2-chloromethyl benzimidazole derivative from its potential degradation products, most notably the 2-hydroxymethyl derivative. Regular analysis of the solution will allow you to quantify the remaining parent compound and monitor the formation of any degradants.
Data Presentation
Table 1: Qualitative Stability of 2-Chloromethyl Benzimidazole Derivatives in Solution
| Condition Category | Stress Condition | Expected Stability | Primary Degradation Pathway |
| pH/Solvent | Aqueous, pH 3-5 | Low to Moderate | Hydrolysis |
| Aqueous, pH 7 | Low | Hydrolysis | |
| Aqueous, pH > 8 | Very Low | Base-catalyzed Hydrolysis | |
| Anhydrous Aprotic Solvent (DMSO, DMF) | High | Minimal Degradation | |
| Temperature | -20°C (in aprotic solvent) | High | Minimal Degradation |
| 4°C (in aprotic solvent) | Moderate to High | Minimal Degradation | |
| Room Temperature (in aqueous solution) | Very Low | Hydrolysis | |
| >40°C (in aqueous solution) | Extremely Low | Accelerated Hydrolysis |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study to Identify Degradation Products
This protocol is designed to intentionally degrade the 2-chloromethyl benzimidazole derivative to confirm the identity of the hydrolysis product.
-
Sample Preparation: Prepare a solution of the 2-chloromethyl benzimidazole derivative in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To one aliquot of the sample solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To a second aliquot of the sample solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To a third aliquot, add an equal volume of water.
-
Incubate the solution at 60°C for 24 hours.
-
Sample at the same time points as the acidic hydrolysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to a control sample stored at low temperature.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be adapted to monitor the stability of 2-chloromethyl benzimidazole derivatives.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Visualizations
Caption: Inferred primary degradation pathway of 2-chloromethyl benzimidazole.
Caption: Logical workflow for troubleshooting stability issues.
Technical Support Center: Efficient Synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the efficient synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the Phillips condensation reaction. This involves the cyclocondensation of 4-(trifluoromethyl)-1,2-phenylenediamine with chloroacetic acid using a strong acid catalyst, typically hydrochloric acid (HCl), under reflux conditions.[1][2]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst is crucial for protonating the carbonyl group of chloroacetic acid, which increases its electrophilicity. This facilitates the nucleophilic attack by the amino group of the o-phenylenediamine, which is a key step in the formation of the imidazole ring.[3]
Q3: Can I use other carboxylic acids instead of chloroacetic acid to synthesize different 2-substituted benzimidazoles?
A3: Yes, the Phillips-Ladenburg reaction is versatile and allows for the use of various carboxylic acids to synthesize a wide range of 2-substituted benzimidazoles.[2][4]
Q4: What is the role of the trifluoromethyl group on the benzene ring?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This can decrease the nucleophilicity of the o-phenylenediamine, potentially slowing down the reaction rate compared to syntheses with electron-donating groups.[1] However, it also enhances the biological activity of the final product in many pharmaceutical applications.[5]
Q5: Are there any specific safety precautions for handling 2-(chloromethyl)-1H-benzimidazole derivatives?
A5: Yes, 2-(chloromethyl)-1H-benzimidazole and its derivatives are reactive compounds. The chloromethyl group is a potent alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal molar ratio of reactants. - Insufficient catalyst. - Self-polymerization of the product.[6] | - Increase the reflux time and monitor the reaction by TLC. - Use a slight excess of chloroacetic acid (e.g., 1.2 to 1.5 equivalents).[6] - Ensure the concentration of the HCl catalyst is adequate (e.g., 4M).[6] - After neutralization, filter the product promptly and avoid prolonged heating. |
| Formation of Dark-Colored Impurities | - Oxidation of the o-phenylenediamine starting material. - Side reactions at high temperatures. | - Use high-purity 4-(trifluoromethyl)-1,2-phenylenediamine. If necessary, purify it before use. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] - Ensure the reaction temperature does not significantly exceed the recommended reflux temperature. |
| Product is Insoluble or Forms a Resin | - Self-polymerization of the 2-(chloromethyl)benzimidazole product.[6] | - This is a known issue with 2-(chloromethyl)benzimidazoles.[6] Work up the reaction mixture promptly after completion. Avoid high temperatures during purification. Recrystallization should be performed from a suitable solvent system determined through small-scale trials. |
| Multiple Spots on TLC Indicating Impurities | - Unreacted starting materials. - Formation of side products. | - Confirm the identity of the spots by co-spotting with the starting materials. - Optimize reaction conditions (time, temperature, catalyst concentration) to minimize side reactions. - Purify the crude product using column chromatography or recrystallization. |
Experimental Protocol: Phillips Condensation
This protocol is based on established procedures for the synthesis of 2-(chloromethyl)benzimidazoles.[1][6]
Materials:
-
4-(trifluoromethyl)-1,2-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution (dilute) or Sodium hydroxide solution (dilute)
-
Methanol or Ethanol for recrystallization
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, suspend 4-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in 4M HCl.
-
Add chloroacetic acid (1.2-1.5 equivalents).[6]
-
Stir the mixture at room temperature for 3-6 hours.[6]
-
Heat the mixture to reflux (approximately 100-120°C) and maintain for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding a dilute ammonium hydroxide or sodium hydroxide solution with constant stirring until the pH reaches 8-9.[6]
-
A precipitate of the crude product will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual acid and salts.
-
Dry the crude product.
-
Recrystallize the dried product from a suitable solvent such as methanol or ethanol to obtain the purified this compound.
Reaction Parameters Summary
| Parameter | Value/Range | Reference |
| Catalyst | 4M Hydrochloric Acid | [6] |
| Reactant Molar Ratio (o-phenylenediamine : chloroacetic acid) | 1 : 1.2 - 1.5 | [6] |
| Initial Stirring Temperature | Room Temperature | [6] |
| Initial Stirring Time | 3 - 6 hours | [6] |
| Reflux Temperature | 100 - 120 °C | [6] |
| Reflux Time | 4 - 6 hours | [6] |
| Neutralization pH | 8 - 9 | [6] |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Cyclocondensation
Caption: Plausible mechanism for the acid-catalyzed synthesis of the benzimidazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzimidazole Derivatives, with a Focus on 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole and other key benzimidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anthelmintic activities. This document summarizes key experimental data, outlines methodologies for biological assays, and presents a visual representation of a relevant signaling pathway to aid in drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the reported activities of various benzimidazole compounds, providing a basis for predicting the potential efficacy of this compound.
Table 1: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| 2-(Chloromethyl)-1H-benzimidazole Derivatives | |||
| 2-(Chloromethyl)-1H-benzo[d]imidazole derivative (unspecified) | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [1] |
| 2-(Chloromethyl)-1H-benzimidazole derivative (unspecified) | Various fungal strains | Potent fungicidal activity, some with MIC values equivalent to or greater than Amphotericin B | [1] |
| Substituted 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)pyrimidines | Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, Fusarium solani | IC50 values ranging from 11.38 to >100 µg/mL | [2] |
| 2-(Trifluoromethyl)-1H-benzimidazole Derivatives | |||
| 2-(2-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole (N-methyl derivative) | Candida albicans, Aspergillus niger | MIC = 256 µg/mL (C. albicans), 64 µg/mL (A. niger) | [3] |
| 6-Substituted-1H-benzimidazole Derivatives | |||
| N-substituted-6-chloro-1H-benzimidazole derivatives | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | MIC = 2-16 µg/mL | [4] |
| N-substituted-6-nitro-1H-benzimidazole derivatives | Candida albicans, Aspergillus niger | MIC = 8-16 µg/mL | [4] |
Inference for this compound: The presence of the 2-chloromethyl group suggests potential antimicrobial and antifungal activities. The trifluoromethyl group at the 6-position, similar to other electron-withdrawing groups, could enhance this activity.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 6-Substituted-1H-benzimidazole Derivatives | |||
| N-substituted-6-chloro-1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF7, RMS, C26 | IC50 = 1.84 - 10.28 µg/mL | [4] |
| N-substituted-6-nitro-1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF7, RMS, C26 | IC50 = 1.84 - 10.28 µg/mL | [4] |
Inference for this compound: The substitution at the 6-position with an electron-withdrawing trifluoromethyl group suggests that this compound may exhibit anticancer properties, warranting investigation against various cancer cell lines.
Table 3: Anthelmintic and Antiprotozoal Activity of Benzimidazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., in vivo efficacy) | Reference |
| 2-(Trifluoromethyl)-1H-benzimidazole Derivatives | |||
| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole | Trichinella spiralis (adult and muscle larvae) | Better activity than the parent compound without HPβCD complexation | [5] |
| 2-(Trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Nanomolar activities | [6] |
| 2-(Trifluoromethyl)-1H-benzimidazole derivatives | Trichinella spiralis (in vivo) | Good activity against the adult phase at 75 mg/Kg | [6] |
Inference for this compound: The presence of the 2-trifluoromethyl group in related compounds shows strong anthelmintic and antiprotozoal activity. While the target compound has a chloromethyl group at this position, the trifluoromethyl at position 6 may contribute to similar activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays mentioned in the literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were created using Graphviz (DOT language).
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 6-(Trifluoromethyl)-1H-benzo[d]imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(trifluoromethyl)-1H-benzo[d]imidazole analogs, focusing on their anticancer and antiprotozoal activities. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity
A series of novel 1H-benzo[d]imidazole (BBZ) derivatives, including those with a 6-trifluoromethyl substituent, have been investigated for their potential as anticancer agents. These compounds were designed with various functional groups on a phenyl ring at the 2-position and different alkyl chain lengths at a piperazine moiety. Their cytotoxic effects were evaluated against a panel of 60 human cancer cell lines.
Table 1: Anticancer Activity (GI₅₀) of Selected 6-(Trifluoromethyl)-1H-benzo[d]imidazole Analogs [1][2]
| Compound ID | 2-Position Substituent | N1-Piperazine Substituent | Mean GI₅₀ (µM) across NCI-60 Cell Line Panel |
| 12b | 4-(Trifluoromethyl)phenyl | n-Butyl | 0.16 - 3.6 |
| 11a | 3,4-Dimethoxyphenyl | n-Propyl | 0.16 - 3.6 |
| 12a | 3,4-Dimethoxyphenyl | n-Butyl | 0.16 - 3.6 |
Note: A lower GI₅₀ value indicates higher potency. The range reflects the differential sensitivity of the 60 cancer cell lines.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
The presence of a trifluoromethyl group on the phenyl ring at the 2-position, as seen in compound 12b , is associated with potent anticancer activity.[1][2]
-
Variations in the alkyl chain length on the piperazine moiety influence the potency, with propyl and butyl chains showing significant activity.[1][2]
-
Electron-donating groups, such as dimethoxy substituents on the 2-phenyl ring (compounds 11a and 12a ), also contribute to high anticancer activity.[1][2]
-
These compounds are proposed to act as DNA minor groove-binding ligands and inhibitors of human topoisomerase I, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][4]
Antiprotozoal Activity
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole, including those with additional substitutions at the 5 and 6 positions, have demonstrated significant in vitro activity against various protozoa.
Table 2: Antiprotozoal Activity (IC₅₀) of 6-(Trifluoromethyl)-1H-benzo[d]imidazole Analogs [5]
| Compound ID | 5-Position Substituent | 6-Position Substituent | Giardia intestinalis IC₅₀ (µM) | Trichomonas vaginalis IC₅₀ (µM) |
| 4 | -CF₃ | -H | < 1 | < 1 |
| Analogs | -Cl, -F, -CN | -H | < 1 | < 1 |
Note: A lower IC₅₀ value indicates higher potency.
Structure-Activity Relationship (SAR) Summary for Antiprotozoal Activity:
-
The 2-(trifluoromethyl) moiety is a key feature for potent antiprotozoal activity.[5]
-
The presence of a second trifluoromethyl group at the 5-position (Compound 4 ) results in a highly active compound against both Giardia intestinalis and Trichomonas vaginalis.[5]
-
Other electron-withdrawing groups such as -Cl, -F, and -CN at the 5- or 6-position also lead to potent antiprotozoal activity, with several analogs showing IC₅₀ values less than 1 µM.[5]
Experimental Protocols
Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)[1][2]
-
Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically DMSO, and diluted to the required concentrations.
-
Cell Plating: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Growth Inhibition Assay: After the incubation period, the cell viability is determined using the Sulforhodamine B (SRB) assay. The SRB protein stain assay measures cell proliferation based on the measurement of cellular protein content.
-
Data Analysis: The absorbance is read on an automated plate reader. The GI₅₀ (Growth Inhibition of 50%) values are calculated from dose-response curves for each cell line.
Antiprotozoal Activity Assay (In Vitro)[5]
-
Parasite Culture: Axenic cultures of Giardia intestinalis and Trichomonas vaginalis are maintained in appropriate growth media under anaerobic conditions.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to achieve a range of concentrations.
-
In Vitro Susceptibility Assay: The parasites are incubated in the presence of varying concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Viability Assessment: Parasite viability is determined by counting the number of motile organisms using a hemocytometer or by using a metabolic assay (e.g., MTT assay).
-
Data Analysis: The IC₅₀ (Inhibitory Concentration 50%) values, representing the concentration of the compound that inhibits 50% of parasite growth, are determined from dose-response curves.
Visualizations
Below are diagrams illustrating a general synthetic workflow for these compounds and a proposed mechanism of action for their anticancer activity.
Caption: General synthesis of 6-(trifluoromethyl)-1H-benzo[d]imidazole analogs.
Caption: Proposed mechanism for anticancer activity.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Benzimidazole Derivatives
The following tables summarize the in vivo efficacy of various benzimidazole derivatives against parasitic and cancer models. These compounds have been selected for their structural similarity to 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole and serve as important benchmarks for efficacy.
Table 1: In Vivo Antiparasitic Activity of Benzimidazole Derivatives
| Compound | Parasite Model | Host | Dose | Efficacy Metric | Results | Reference Compound | Reference Compound Efficacy |
| 2-(Trifluoromethyl)-1H-benzimidazole derivative (1b) | Trichinella spiralis (adult phase) | Mouse | 75 mg/kg | Parasite burden reduction | Good activity | Albendazole | Standard anthelmintic |
| 2-(Trifluoromethyl)-1H-benzimidazole derivative (1e) | Trichinella spiralis (adult phase) | Mouse | 75 mg/kg | Parasite burden reduction | Good activity | Albendazole | Standard anthelmintic |
| 2-(Trifluoromethyl)-1H-benzimidazole derivative (1f) | Trichinella spiralis (muscle larvae) | Mouse | Not specified | Parasite burden reduction | Exhibited efficacy | Albendazole | Standard anthelmintic |
| 5-Chloro-1H-benzimidazole-2-thiol (1) | Trypanosoma cruzi (INC5 strain) | Mouse | Not specified | Parasitemia reduction | Similar activity to Nifurtimox | Nifurtimox (Nfx) | Standard trypanocidal drug |
| 5-Chloro-1-methyl-1H-benzimidazole-2-thiol (2) | Trypanosoma cruzi (NINOA strain) | Mouse | Not specified | Parasitemia reduction | Better activity than Nfx and Bnz | Nifurtimox (Nfx), Benznidazole (Bnz) | Standard trypanocidal drugs |
| 6-Chloro-1-methyl-1H-benzimidazole-2-thiol (3) | Trypanosoma cruzi (NINOA strain) | Mouse | Not specified | Parasitemia reduction | Better activity than Nfx and Bnz | Nifurtimox (Nfx), Benznidazole (Bnz) | Standard trypanocidal drugs |
Note: Specific quantitative data for parasite reduction was not available in the referenced abstracts.
Table 2: In Vivo Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Model | Host | Dose | Efficacy Metric | Results |
| Compound 5x (N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamide analogue) | HCT116 colorectal cancer xenograft | Mouse | Not specified | Tumor suppression | Effective |
| Compound 5x (N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamide analogue) | PC3 prostate xenograft | Mouse | Not specified | Tumor suppression | Effective |
| FA16 (2-(trifluoromethyl)benzimidazole derivative) | HepG2 xenograft | Mouse | Not specified | Tumor growth inhibition | Significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for antiparasitic and anticancer evaluations based on common practices in the field.
In Vivo Antiparasitic Efficacy Model (Trichinella spiralis)
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Infection: Mice are orally infected with Trichinella spiralis larvae.
-
Treatment Groups:
-
Vehicle control group.
-
Test compound group(s) (e.g., this compound derivative) at various dosages.
-
Positive control group (e.g., Albendazole).
-
-
Drug Administration: Treatment is initiated post-infection, typically via oral gavage, for a specified duration.
-
Efficacy Assessment:
-
Adult Worms: A subset of mice is euthanized at a specific time point post-infection (e.g., day 8) to recover and count adult worms from the small intestine.
-
Muscle Larvae: Another subset of mice is euthanized at a later time point (e.g., day 30) to determine the number of larvae per gram of muscle tissue.
-
-
Data Analysis: The percentage of parasite reduction in treated groups is calculated relative to the vehicle control group.
In Vivo Anticancer Efficacy Model (Xenograft)
-
Cell Lines and Culture: Human cancer cell lines (e.g., HCT116, PC3, HepG2) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Treatment Groups:
-
Vehicle control group.
-
Test compound group(s) at various dosages.
-
Positive control group (a standard-of-care chemotherapy agent).
-
-
Drug Administration: The compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Assessment:
-
Tumor volume and body weight are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a specified size or after a set duration.
-
Tumors are excised and weighed at the end of the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for in vivo anticancer testing and a key signaling pathway targeted by many benzimidazole derivatives.
Caption: Experimental workflow for a preclinical in vivo anticancer efficacy study.
Caption: Benzimidazole derivatives often inhibit microtubule polymerization, leading to cell cycle arrest.
A Comparative Analysis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole as an Alkylating Agent
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole as a potential DNA alkylating agent, contextualized against established chemotherapeutic alkylating agents. Due to the limited availability of direct experimental data for this specific trifluoromethyl derivative, this analysis leverages data from structurally related benzimidazole compounds to provide a comprehensive overview for research and development purposes.
Introduction: The Landscape of Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This action can disrupt DNA replication and transcription, leading to strand breakage, the formation of DNA cross-links, and ultimately, apoptosis (programmed cell death).[1][2]
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, structurally similar to endogenous purines, which allows derivatives to interact with a wide range of biological targets, including DNA.[3] The presence of a reactive 2-chloromethyl group transforms the benzimidazole core into a potent alkylating agent, capable of forming covalent bonds with biological nucleophiles. This guide compares the theoretical and observed properties of this class of compounds with classic nitrogen mustards, such as Cyclophosphamide and Melphalan.
Mechanism of Action: Benzimidazoles vs. Nitrogen Mustards
Alkylating agents primarily target the N7 position of guanine within the DNA strand. Bifunctional agents, possessing two reactive groups, can form both intra-strand and inter-strand cross-links (ICLs), the latter being particularly cytotoxic as they inhibit the separation of DNA strands required for replication.
This compound: This compound is a monofunctional alkylating agent. The electron-withdrawing nature of the benzimidazole ring and the trifluoromethyl group enhances the electrophilicity of the chloromethyl carbon, making it susceptible to nucleophilic attack by DNA bases. Its primary mechanism is expected to be the alkylation of a single guanine base.
Alternative Agents: Cyclophosphamide and Melphalan
-
Cyclophosphamide: A widely used nitrogen mustard, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is a bifunctional alkylating agent that forms DNA cross-links.
-
Melphalan: A phenylalanine derivative of nitrogen mustard, is a bifunctional alkylating agent that creates inter- and intra-strand DNA cross-links, disrupting DNA replication and transcription.[4]
The DNA damage inflicted by these agents typically triggers the DNA Damage Response (DDR) pathway, often leading to the activation of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[5][6] Several benzimidazole derivatives have been shown to activate the p53 pathway, suggesting a common downstream effect.[5][7]
Figure 1. Comparative mechanism of action pathways.
Comparative Cytotoxicity Data
Direct cytotoxicity data for this compound against cancer cell lines is not extensively documented in publicly available literature. However, data from related substituted benzimidazole derivatives demonstrate significant anticancer activity. The following table presents a comparison of reported half-maximal inhibitory concentration (IC50) values for various benzimidazole derivatives and benchmark alkylating agents against common cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound/Derivative Class | Cell Line (Cancer Type) | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | |||
| Oxetanyl Substituted Benzimidazole (Cpd 18) | PC-3 (Prostate) | 0.9 - 3.8 | [8] |
| N,2,6-Trisubstituted Benzimidazole (Cpd 4c) | HepG2 (Liver) | 2.39 | [9] |
| Benzimidazole-Quinazoline Hybrid (Cpd 9) | Leukemia, Colon, Melanoma | Appreciable Activity | [1] |
| Benzimidazole Salt (Cpd 3) | HepG2 (Liver) | 25.14 | [10] |
| Benzimidazole Salt (Cpd 3) | MCF-7 (Breast) | 22.41 | [10] |
| Classic Alkylating Agents | |||
| Melphalan | Multiple Myeloma Cell Lines | Varies (Potent) | [4] |
| Cyclophosphamide (Active Metabolite) | Various Cancer Cell Lines | Varies (Potent) |[11] |
Note: IC50 values are highly dependent on experimental conditions. This table is for illustrative comparison only. The benzimidazole derivatives listed are structurally distinct from the topic compound but serve to indicate the potential potency of the chemical class.
Experimental Protocols
To generate robust comparative data, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate alkylating agents.
4.1. Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., this compound, Melphalan) and a vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
4.2. DNA Damage Assessment (Alkaline Comet Assay for Cross-linking)
The comet assay is a sensitive method for detecting DNA damage. A modification of the protocol allows for the detection of DNA inter-strand cross-links.[12][13]
-
Cell Treatment: Expose cells to the alkylating agent for a defined period.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-10 Gy) on ice. This introduces a known number of single-strand breaks. In undamaged or non-cross-linked DNA, these breaks allow DNA to migrate during electrophoresis. DNA cross-links will retard this migration.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides, and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. The resulting images resemble comets, with the "head" being intact DNA and the "tail" consisting of fragmented DNA that has migrated. The presence of cross-links reduces the length and intensity of the comet tail compared to irradiated control cells. Quantify the tail moment using specialized software.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Figure 3. Workflow for the modified alkaline comet assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Its structure suggests a mechanism of action as a monofunctional DNA alkylating agent, capable of inducing DNA damage and triggering cell death pathways. While direct comparative data is sparse, the demonstrated potency of other substituted benzimidazoles suggests that this class of compounds warrants further investigation.
Future research should focus on synthesizing this compound and performing direct, head-to-head comparisons against benchmark drugs like Melphalan and Cyclophosphamide using the standardized protocols outlined in this guide. Key endpoints should include cytotoxicity across a panel of cancer cell lines, quantification of DNA adduct formation and cross-linking, and detailed analysis of the downstream signaling pathways, particularly the p53-mediated DNA damage response. Such studies will be critical in determining its potential as a next-generation therapeutic agent.
References
- 1. Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Aromatic Amide-Substituted Benzimidazole-Derived Chalcones. The Effect of Upregulating TP53 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]
- 8. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 11. In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anticancer Potency of 6-(Trifluoromethyl)-1H-benzo[d]imidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities, including anticancer effects.[1][2] The introduction of a trifluoromethyl group at the 6-position of the benzimidazole ring has been a strategic focus in the design of novel anticancer agents, owing to this group's ability to enhance metabolic stability and binding affinity.[3] This guide provides a comparative analysis of the anticancer potency of various 6-(trifluoromethyl)-1H-benzo[d]imidazole derivatives, supported by experimental data from recent studies.
Comparative Anticancer Activity
The anticancer efficacy of 6-(trifluoromethyl)-1H-benzo[d]imidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | bis-Benzimidazole | Leukemia (CCRF-CEM) | 0.16 | [4] |
| Leukemia (K-562) | 0.22 | [4] | ||
| Lung (NCI-H460) | 0.23 | [4] | ||
| 12a | bis-Benzimidazole | Leukemia (K-562) | 0.21 | [4] |
| Colon (HCT-116) | 0.23 | [4] | ||
| Breast (MCF7) | 0.24 | [4] | ||
| 12b | bis-Benzimidazole | Leukemia (RPMI-8226) | 0.20 | [4] |
| Colon (COLO 205) | 0.23 | [4] | ||
| CNS (SF-295) | 0.19 | [4] | ||
| 8b | Benzimidazole-carbonitrile | Not specified | Not specified | [5] |
Note: The table presents a selection of the most potent compounds identified in the cited studies. For a comprehensive list of all tested cell lines, please refer to the original publications.
Compounds 11a , 12a , and 12b , which are bis-benzimidazole derivatives incorporating the trifluoromethylphenyl moiety, have demonstrated significant growth inhibition across a wide range of cancer cell lines, with IC50 values in the sub-micromolar range.[4] These compounds were identified as the most potent molecules in a screen against 60 human cancer cell lines.[4]
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer activity of these benzimidazole derivatives stems from their ability to interfere with critical cellular processes required for cancer cell proliferation and survival. The primary mechanisms identified include the inhibition of topoisomerase I and the disruption of cell cycle progression.[4][5]
Inhibition of Human Topoisomerase I
Human topoisomerase I (Hu Topo I) is a crucial enzyme that relaxes DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death.[5] Compound 12b has been shown to inhibit the DNA relaxation activity of Hu Topo I with an IC50 of 16 µM.[4] Molecular docking studies suggest that these compounds bind to the Hu Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[5]
Cell Cycle Arrest at G2/M Phase
The cell cycle is a tightly regulated process, and its disruption is a common strategy for anticancer therapies. Flow cytometry analysis has revealed that compounds 11a , 12a , and 12b cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle.[4] This arrest prevents the cells from entering mitosis, thereby halting their proliferation.
Below is a diagram illustrating the proposed mechanism of action for these compounds.
Caption: Proposed mechanism of action for potent benzimidazole derivatives.
Experimental Protocols
The evaluation of the anticancer potency of these compounds relies on standardized in vitro assays.
In Vitro Anticancer Screening (NCI-60)
The primary screening of the bis-benzimidazole derivatives was conducted by the National Cancer Institute (NCI) using their panel of 60 human cancer cell lines.[4]
Workflow:
Caption: Workflow for the NCI-60 anticancer drug screening protocol.
Methodology:
-
Cell Plating: Human cancer cell lines are seeded into 96-well plates.
-
Incubation: The cells are incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds are added at various concentrations.
-
Further Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation and Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The absorbance is read on an automated plate reader, which is proportional to the amount of cellular protein and, therefore, cell viability.
-
Data Analysis: The data is used to calculate the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50).
Human Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Hu Topo I.[4]
Methodology:
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with Human Topoisomerase I in the presence of the test compound at varying concentrations.
-
Incubation: The reaction is allowed to proceed at 37°C.
-
Reaction Termination: The reaction is stopped by adding a loading dye containing a detergent.
-
Gel Electrophoresis: The DNA is separated on an agarose gel. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide.
-
Analysis: Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control. Camptothecin is typically used as a positive control.
Conclusion
Derivatives of 6-(trifluoromethyl)-1H-benzo[d]imidazole, particularly bis-benzimidazole structures, represent a promising class of anticancer agents.[4] Their potent, sub-micromolar activity against a broad range of cancer cell lines is attributed to their dual mechanism of inhibiting topoisomerase I and inducing G2/M cell cycle arrest.[4] The data presented herein provides a benchmark for the continued development and optimization of this scaffold in the pursuit of novel cancer therapeutics. Further in vivo studies are warranted to evaluate the therapeutic potential of these lead compounds.[4]
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of Novel 6-(Trifluoromethyl)-1H-benzo[d]imidazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 6-(trifluoromethyl)-1H-benzo[d]imidazole scaffold has emerged as a promising pharmacophore for the design of novel kinase inhibitors. This guide provides an objective comparison of the performance of a novel series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide inhibitors against established alternatives, supported by experimental data.
Comparative Selectivity and Potency Analysis
The inhibitory activity of novel benzimidazole derivatives was evaluated against a panel of kinases implicated in cancer progression, including EGFR, HER2, VEGFR2, CDK2, and mTOR. For comparison, the performance of well-established inhibitors targeting these kinases is also presented. All IC50 values are presented in micromolar (µM) concentrations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in µM)
| Kinase Target | Novel Benzimidazole Compound 6i | Alternative Inhibitor | Alternative Inhibitor IC50 (µM) |
| EGFR | 0.048 | Erlotinib | 0.002[1][2] |
| HER2 | 0.051 | Lapatinib | 0.0092[3][4] |
| VEGFR-2 | 0.112 | Sorafenib | 0.09[5][6] |
| CDK2 | 0.095 | Roscovitine | 0.1[7][8] |
| mTOR | 0.045 | Rapamycin | ~0.0001[9] |
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM)
| Cell Line | Novel Benzimidazole Compound 6i | Erlotinib | Lapatinib | Sorafenib | Roscovitine | Rapamycin |
| HCT-116 (Colon) | 8.21 | >20 | ~10 | 7.10[10] | ~15 | N/A |
| HepG2 (Liver) | 7.82 | N/A | N/A | 11.03[10] | ~15 | N/A |
| MCF-7 (Breast) | 10.21 | ~5 | 0.09-0.21 | N/A | ~15 | <0.001 |
| A549 (Lung) | 12.45 | 0.029->20 | >10 | N/A | ~15 | N/A |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol).
-
Dilute the purified kinase and its specific substrate to the desired concentrations in the reaction buffer.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to detect phosphorylation, leading to a change in fluorescence or luminescence.
-
ELISA-Based Assays: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compounds on various cancer cell lines.
Methodology:
-
Cell Culture:
-
Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, representing the concentration that causes a 50% reduction in cell viability, using a non-linear regression curve fit.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR/HER2 Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 3. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
Evaluating the ADMET Profile of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole Derivatives: A Comparative Guide
Introduction
The development of novel therapeutic agents requires a thorough evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comparative overview of the predicted ADMET profile for 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole and its derivatives, benchmarked against publicly available data for other benzimidazole-based compounds. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[1][2] The inclusion of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, membrane permeability, and binding affinity, making this scaffold particularly interesting in drug discovery.[3][4]
While specific experimental ADMET data for this compound is not extensively available in public literature, this guide synthesizes predictive data and experimental findings from closely related analogues to provide a robust framework for evaluation. The data is presented to aid researchers, scientists, and drug development professionals in making informed decisions for lead optimization.
Comparative ADMET Data Overview
The following tables summarize key ADMET parameters. Table 1 outlines the predicted properties for a representative trifluoromethyl-substituted benzimidazole, based on common outcomes from in silico studies on similar structures. Tables 2 and 3 provide experimental and in silico data for various other benzimidazole derivatives found in the literature, which serve as comparative benchmarks.
Table 1: Predicted ADMET Profile for a Representative 2-Substituted-6-(trifluoromethyl)-1H-benzo[D]imidazole Compound
| Parameter | Predicted Value/Classification | Method | Significance |
| Absorption | |||
| Human Intestinal Absorption | High | In Silico (e.g., SwissADME) | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | In Silico | Indicates good passive diffusion across the intestinal barrier. |
| P-glycoprotein (P-gp) Substrate | No | In Silico | Low probability of being susceptible to efflux pumps, which can reduce drug absorption. |
| Distribution | |||
| Plasma Protein Binding (PPB) | >90% | In Silico | High binding may limit the free fraction of the drug available for therapeutic action. |
| Blood-Brain Barrier (BBB) Permeant | Yes | In Silico | Potential for CNS activity, which can be a desired effect or a side effect. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | In Silico | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Yes | In Silico | High potential for drug-drug interactions as CYP3A4 metabolizes many common drugs. |
| Excretion | |||
| Total Clearance | Low to Moderate | In Silico | Suggests a potentially longer half-life in the body. |
| Toxicity | |||
| hERG Inhibition | High Risk | In Silico | Potential for cardiotoxicity; requires experimental validation. |
| Mutagenicity (AMES test) | Non-mutagen | In Silico | Low risk of causing genetic mutations. |
| Hepatotoxicity | High Risk | In Silico | Potential for liver damage; a common concern with benzimidazole-class compounds. |
Table 2: In Silico ADMET Data for Comparative Benzimidazole Derivatives
| Compound Class | HIA (%) | Caco-2 Perm. (nm/s) | PPB (%) | BBB Permeant | CYP Inhibitor | hERG Inhibitor | Reference |
| Benzimidazole-1,3,4-oxadiazole derivs. | 88-92 | > -5.50 cm/s (predicted) | High | Yes | Yes (CYP2D6) | N/A | [5] |
| N-substituted 6-chloro/nitro-1H-benzimidazoles | Good | Good | Good | Yes | Yes (Multiple) | N/A | [6] |
| Benzimidazole-triazole-sulfonamide hybrids | Good | Good | Good | N/A | Yes | N/A | [1] |
Table 3: In Vitro Experimental Data for Comparative Heterocyclic Compounds
| Compound Class | Assay | Result | Significance | Reference |
| General Heterocycles | Aqueous Solubility | Low | May impact absorption and formulation. | [7] |
| General Heterocycles | Intestinal Permeability | High | Good potential for oral absorption. | [7] |
| General Heterocycles | Hepatic Metabolism | Poor (Rate-limiting) | Suggests metabolism is the main clearance pathway. | [7] |
| Benzimidazole-triazole hybrids | Antimicrobial MIC | 32-64 µg/mL | Demonstrates biological activity. | [1] |
| Benzimidazole-triazole hybrids | Anticancer IC50 | 55-106 µM | Demonstrates biological activity. | [1] |
Visualizing the ADMET Evaluation Workflow
The process of evaluating a drug candidate's ADMET properties follows a structured funnel approach, starting with high-throughput computational screening and progressing to more complex biological assays.
References
- 1. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, a halogenated organic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1]
Waste Characterization and Segregation
This compound is classified as a halogenated organic waste due to the presence of chlorine and fluorine atoms.[3][4] This classification is critical for proper segregation from other waste streams to ensure safe and effective disposal, which typically involves high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[4]
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[5]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemicals.[3][6] Mixing can lead to dangerous reactions and complicates the disposal process.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5][7] Do not use abbreviations or chemical formulas.[5]
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 | P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation. | GHS07 | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the immediate, in-laboratory procedures for the collection and temporary storage of this compound waste prior to its collection by a licensed hazardous waste disposal service.
Waste Handling and Segregation Protocol:
-
Container Preparation:
-
Obtain a suitable, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from contamination.[5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5]
-
Clearly write the full chemical name and any other components of the waste mixture on the label.
-
-
Transferring Waste:
-
If dealing with the pure solid compound, carefully transfer it into the designated waste container, avoiding the creation of dust.
-
If the waste is a solution containing the compound, pour it carefully into the container, avoiding splashes.
-
For contaminated labware (e.g., weighing boats, filter paper), place them directly into the solid halogenated waste container.
-
For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the liquid halogenated waste container. Do not rinse into the sink.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Maintain a log sheet near the container to record the amounts of waste added.
-
-
Final Disposal:
-
Once the container is full or the project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Ensure all labeling is complete and accurate before collection. The final disposal method will likely be incineration at a licensed facility.[3][4]
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Control the Spill:
-
For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Place the used absorbent material into the halogenated waste container.[5]
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any personal contact with the chemical, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. theory.labster.com [theory.labster.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
